Product packaging for C.I. Direct Black 80(Cat. No.:CAS No. 8003-69-8)

C.I. Direct Black 80

Cat. No.: B1582102
CAS No.: 8003-69-8
M. Wt: 908.8 g/mol
InChI Key: ZHFRUBUQJRJWPO-UHFFFAOYSA-K
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Description

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H23N8Na3O11S3 B1582102 C.I. Direct Black 80 CAS No. 8003-69-8

Properties

IUPAC Name

trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
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InChI

InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3
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InChI Key

ZHFRUBUQJRJWPO-UHFFFAOYSA-K
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C36H23N8Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10873429
Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Molecular Weight

908.8 g/mol
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Physical Description

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Solubility

1 to 10 mg/mL at 64 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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CAS No.

8003-69-8, 6409-32-1, 39384-51-5
Record name C.I. DIRECT BLACK 80
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Record name C.I. Direct Black 80
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Record name 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Record name Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3)
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Melting Point

greater than 572 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Foundational & Exploratory

C.I. Direct Black 80 mechanism of action as a direct dye

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of C.I. Direct Black 80

Introduction

This compound (Colour Index Number 31600) is a substantive, water-soluble trisazo dye widely utilized in the textile, paper, and leather industries for coloring cellulosic fibers such as cotton, linen, and viscose rayon.[1][2] Its classification as a "direct" dye stems from its ability to be applied directly to substrates from an aqueous solution without the need for a mordant, exhibiting a high affinity for these materials.[3] The molecule's large, linear, and planar structure is fundamental to its dyeing mechanism, facilitating close alignment with the linear polymer chains of cellulose. This guide provides a detailed examination of the physicochemical principles, kinetics, and thermodynamics governing the mechanism of action of this compound.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below, highlighting its identity as a complex, high-molecular-weight anionic dye.

PropertyValueReference(s)
C.I. NameDirect Black 80[2]
C.I. Number31600[4]
CAS Number8003-69-8[1][2]
Chemical ClassTrisazo[2]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[2][5]
Molecular Weight908.78 g/mol [1][2][4]
AppearanceBlue-black to black powder[4][5]
SolubilitySoluble in water, forming a blue-black solution; insoluble in most organic solvents.[2][5]
ApplicationDyeing of cellulosic fibers (cotton, rayon), paper, and leather.[1][2]

Core Mechanism of Action: Dye-Fiber Interaction

The dyeing of cellulosic fibers with this compound is a dynamic process governed by the transfer of dye molecules from the aqueous phase (dyebath) to the solid phase (fiber). This process occurs in three principal stages: adsorption, diffusion, and fixation. The overall affinity, or substantivity, of the dye for the fiber is a result of the cumulative effect of relatively weak, non-covalent intermolecular forces.

  • Adsorption: Dye molecules, dispersed in the dyebath, migrate to the surface of the fiber. This initial attraction is driven by the system's tendency to reach a lower energy state.

  • Diffusion: The adsorbed dye molecules then penetrate the fiber structure, moving from the surface into the amorphous regions of the cellulose polymer matrix.

  • Fixation: Within the fiber, the dye molecules align with the cellulose chains and are held in place by a combination of intermolecular forces, primarily hydrogen bonds and van der Waals forces.

The key intermolecular forces responsible for the substantivity of Direct Black 80 on cellulose are:

  • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups present in the Direct Black 80 molecule.

  • Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. The large, planar aromatic structure of Direct Black 80 allows for a large surface area of contact with the linear cellulose chains, maximizing the cumulative effect of these forces.

  • π-π Interactions: The aromatic rings of the dye molecule can engage in π-π stacking interactions, both with each other (aggregation) and potentially with the cellulose structure, contributing to its retention.[6]

Dye_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Cellulosic Fiber DB Dye Molecules in Solution FS Fiber Surface DB->FS 1. Adsorption FI Fiber Interior (Amorphous Region) FS->FI 2. Diffusion FI->FI

Figure 1: Core mechanism of this compound dyeing on cellulose.

Physicochemical Principles of the Dyeing Process

The efficiency of the dyeing process is critically dependent on the control of several physicochemical parameters.

Role of Electrolytes

In an aqueous medium, both the anionic this compound dye (due to its sulfonate groups, -SO₃⁻) and the cellulosic fiber carry a negative surface charge. This results in electrostatic repulsion, which creates an energy barrier hindering the dye molecules from approaching the fiber surface.[7][8] To overcome this, an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is added to the dyebath. The cations (Na⁺) from the salt neutralize the negative charge on the fiber surface, reducing the repulsive forces and thereby promoting dye exhaustion onto the fiber.[9][10] Increasing the salt concentration generally increases dye uptake, although excessively high concentrations can lead to dye aggregation and precipitation, which may cause uneven dyeing.[9]

Effect of Temperature

Temperature plays a dual role in the direct dyeing process.

  • Increases Dye Solubility and Diffusion: Higher temperatures increase the kinetic energy of the dye molecules, which enhances their solubility in water and accelerates their rate of diffusion into the fiber pores. This is particularly important for large, aggregated dye molecules.[7]

  • Affects Dyeing Equilibrium: The adsorption of direct dyes onto cellulose is an exothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards desorption, potentially lowering the final dye exhaustion at equilibrium.[7]

A balance must be struck. The temperature is typically raised to 80-95°C to ensure good dye penetration and levelness, and then may be gradually lowered to maximize final exhaustion.[7]

Effect of pH

Direct dyes are typically applied in a neutral to slightly alkaline dyebath (pH ≈ 7-8).[6] In a study on the adsorption of this compound, the highest removal percentage was observed at pH values ≤ 7.[6][11] At highly alkaline pH, the cellulose fiber can develop a stronger negative charge, which may increase repulsion with the anionic dye molecules and slow the rate of exhaustion.

Quantitative Analysis of Dye Adsorption: A Case Study

While extensive data on cotton is proprietary, a 2024 study on the adsorption of this compound onto a cellulosic biosorbent (Zygophyllum gaetulum stems) provides valuable quantitative insights into the dye's behavior. The study explored the kinetics and equilibrium isotherms of the adsorption process.[6][11]

Adsorption Kinetics

The study found that the adsorption process was rapid initially, reaching equilibrium within approximately 2 hours. The experimental data was best described by the pseudo-first-order kinetic model, suggesting that the rate-limiting step is primarily physical adsorption.[6][11]

Kinetic ModelParametersValuesReference(s)
Pseudo-First-Order qₑ (mg/g)11.23[6]
k₁ (1/min)0.033[6]
0.998[6]
Pseudo-Second-Order qₑ (mg/g)13.56[6]
k₂ (g/mg·min)0.003[6]
0.985[6]

qₑ: Amount of dye adsorbed at equilibrium; k₁, k₂: Rate constants; R²: Coefficient of determination.

Adsorption Isotherms

The relationship between the amount of dye adsorbed and its concentration at equilibrium was best fitted by the Langmuir isotherm model. This suggests that the adsorption occurs as a monolayer on a homogeneous surface, consistent with a physical interaction mechanism.[6]

Isotherm ModelParametersValueReference(s)
Langmuir Qₘ (mg/g)163.23[6]
Kₗ (L/mg)0.031[6]
0.991[6]
Freundlich Kբ ((mg/g)(L/mg)¹/ⁿ)11.75[6]
n2.11[6]
0.945[6]

Qₘ: Maximum monolayer adsorption capacity; Kₗ: Langmuir constant; Kբ: Freundlich constant; n: Adsorption intensity.

Experimental Protocols

Protocol for Adsorption Kinetics & Isotherm Study

This protocol is adapted from the methodology used to study this compound adsorption.[6]

  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of dye powder in deionized water.

  • Kinetic Experiments:

    • Dispense a fixed volume of dye solution of a known initial concentration (e.g., 50 mg/L) into several flasks.

    • Add a precise mass of the cellulosic substrate to each flask (e.g., to achieve a dosage of 20 g/L).

    • Agitate the flasks at a constant temperature (e.g., 25°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 180, 240, 360 min).

    • Separate the substrate from the solution by centrifugation or filtration.

    • Determine the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λₘₐₓ).

  • Isotherm Experiments:

    • Prepare a series of dye solutions with varying initial concentrations (e.g., 5 to 300 mg/L).

    • Add a fixed mass of the cellulosic substrate to each solution.

    • Agitate the flasks until equilibrium is reached (determined from the kinetic study, e.g., 3 hours).

    • Measure the final equilibrium concentration of the dye in each solution as described above.

  • Data Analysis: Calculate the amount of dye adsorbed per unit mass of adsorbent (q) and fit the data to kinetic and isotherm models (e.g., Pseudo-First-Order, Langmuir) to determine the relevant parameters.

Protocol for Determination of Dye Exhaustion & Fixation

This is a general protocol for assessing dyeing performance on textile fabrics.

  • Dyeing: Perform the dyeing process in a laboratory dyeing machine using a known weight of fabric, dye concentration, salt concentration, temperature, and time. Retain a sample of the initial dyebath.

  • Exhaustion Measurement:

    • After dyeing is complete, take a sample of the final (exhaust) dyebath.

    • Dilute the initial and exhaust dyebath samples to a measurable concentration range.

    • Using a UV-Vis spectrophotometer, measure the absorbance of both the initial (A₀) and exhaust (A₁) dyebath samples at the dye's λₘₐₓ.[12]

    • Calculate the percentage of exhaustion (%E) using the formula: %E = [(A₀ - A₁) / A₀] x 100[13]

  • Fixation Measurement:

    • Thoroughly rinse the dyed fabric to remove loosely adhered surface dye.

    • Wash ("soap") the fabric in a solution containing a nonionic detergent (e.g., 2 g/L) at a high temperature (e.g., 95°C) for a set time (e.g., 15 min) to remove all unfixed dye.[14] Repeat this step until the washing liquor is clear.

    • Collect all washing liquors. Measure the absorbance of the combined washing liquor (A₂) to determine the amount of unfixed dye.

    • Alternatively, determine the amount of fixed dye by dissolving a precisely weighed piece of the final, washed fabric in 70% sulfuric acid and measuring the absorbance of the resulting solution.[15][16]

    • Calculate the percentage of fixation (%F) using the formula: %F = [(Amount of Dye Exhausted - Amount of Dye Washed Off) / Amount of Dye Exhausted] x 100[13]

Workflow A Prepare Dyebath (Known Dye Conc.) B Measure Initial Absorbance (A₀) A->B C Dye Fabric (Controlled Conditions) A->C E Calculate Exhaustion (%E) B->E D Measure Exhaust Absorbance (A₁) C->D F Rinse & Soap Dyed Fabric C->F D->E H Calculate Fixation (%F) E->H G Measure Washed-off Dye Absorbance (A₂) F->G G->H

Figure 2: Workflow for determining dye exhaustion and fixation.

Conclusion

The mechanism of action of this compound as a direct dye is a complex, multi-stage process fundamentally reliant on its large, linear molecular structure. The dye's affinity for cellulosic fibers is driven by a combination of weak intermolecular forces, including hydrogen bonding and van der Waals forces. The efficiency of this process is highly dependent on external parameters such as electrolyte concentration, temperature, and pH, which must be carefully controlled to overcome electrostatic repulsion and ensure adequate dye diffusion and levelness. Quantitative analysis through kinetic and isotherm models confirms that the adsorption is primarily a rapid, physical process that can be modeled to predict dye uptake and optimize dyeing conditions for industrial and research applications.

References

In-Depth Technical Guide: C.I. Direct Black 80 - Safety, Handling, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of C.I. Direct Black 80 (C.I. 31600; CAS No. 8003-69-8). The information is intended for laboratory personnel and professionals involved in research and development who may handle this substance.

Chemical and Physical Properties

This compound is a trisazo dye, appearing as a bluish-black to black, odorless powder.[1][2][3][4][5] It is soluble in water, forming a blue-black solution, but insoluble in organic solvents.[2][3][4][5]

PropertyValueSource
C.I. Name Direct Black 80[6]
C.I. Number 31600[6]
CAS Number 8003-69-8[6]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[3]
Molecular Weight 908.78 g/mol [3]
Physical Form Bluish-black to black powder[1][2][3][4][5]
Odor Odorless[1][5]
Melting Point > 572°F (> 300°C)[1]
Water Solubility 1 to 10 mg/mL at 64°F (18°C)[1]

Toxicological Data Summary

The acute toxicity of this compound is considered low based on animal studies. However, as with many azo dyes, there are concerns regarding its potential for eye irritation and the toxicological properties of its metabolic byproducts.

EndpointResultSpeciesMethodSource
Acute Oral Toxicity (LD50) > 2000 mg/kgRatOral gavage (limit test)[6]
Eye Irritation IrritantNot specified (likely rabbit)Draize test (or equivalent)[6]
Skin Irritation Unlikely to be irritatingNot specifiedNot specified[6]
Genetic Toxicity (Ames Test) Study 233444 conductedSalmonella typhimurium / E. coliReverse mutation assay[1][7]
Aquatic Toxicity (LC50) > 500 mg/L (49 hours)Rainbow TroutNot specified[6]

Hazard Identification and Handling Precautions

GHS Classification: While many sources state that this chemical does not meet GHS hazard criteria, it is prudent to handle it as a hazardous substance due to its irritant properties and the nature of azo dyes.[3] One safety data sheet indicates it is an irritant, with the risk phrase R36: Irritating to eyes.[6]

Primary Hazards:

  • Eye Contact: Causes irritation.[6]

  • Inhalation: May cause irritation to the respiratory tract. As a powder, it can form dust clouds in the air, which may be explosive under certain conditions.[1][5]

  • Ingestion: Considered to have low toxicity if swallowed, but may cause gastrointestinal irritation.[6]

  • Chronic Exposure: The primary concern with azo dyes is their metabolic conversion to potentially carcinogenic aromatic amines by intestinal or skin bacteria.[2]

Recommended Handling Precautions:

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize dust generation and inhalation.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Respiratory Protection: If dust is generated, wear an approved respirator.

    • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Hygiene: Observe good industrial hygiene practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from incompatible materials such as strong oxidizing and reducing agents.[5]

Spill and Disposal:

  • Spills: Dampen the spilled solid material with water to prevent dusting. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Wash the spill area with soap and water.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on this compound are not publicly available. However, the following are standardized methodologies that are typically used to generate the type of data cited.

Acute Oral Toxicity - Limit Test (as per OECD Guideline 420)

This protocol is a representative method for determining an LD50 value greater than 2000 mg/kg.

  • Animal Model: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.

  • Dose Administration: A single dose of 2000 mg of this compound per kg of body weight is prepared in a suitable vehicle (e.g., water) and administered to a group of animals (typically 5 females) by oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily for 14 days.

  • Endpoint: If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Eye Irritation/Corrosion (as per OECD Guideline 405 - Draize Test)

This protocol describes the standard method for assessing eye irritation.

  • Animal Model: Healthy, adult albino rabbits are used.

  • Procedure: A single dose of 0.1 g of the solid test substance is placed into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The severity of the lesions is scored according to a standardized scale.

  • Endpoint: The scores are used to classify the substance's irritation potential. The "irritant" classification for this compound suggests that reversible inflammatory changes were observed.[6]

Bacterial Reverse Mutation Test (Ames Test - as per OECD Guideline 471)

This test evaluates the mutagenic potential of a substance. A study has been conducted for this compound (Study 233444).[1][7]

  • Test Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of induced rodents) to mimic mammalian metabolism. This is crucial for azo dyes, as their mutagenic properties often arise from their metabolic byproducts.[1]

  • Procedure: The bacterial strains are exposed to various concentrations of this compound, both with and without the S9 mix. The mixture is then plated on a minimal medium that lacks the required amino acid.

  • Endpoint: The number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagrams

Metabolic Pathway of Azo Dyes

The primary toxicological concern for many azo dyes, including this compound, is not the parent compound itself but the aromatic amines that are formed upon metabolic reduction of the azo bond (-N=N-). This reductive cleavage is catalyzed by azoreductase enzymes found in the liver and, significantly, in the anaerobic environment of the gut, where intestinal microbiota play a key role.[2] The resulting aromatic amines can then be absorbed and may undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, potentially leading to carcinogenic effects.

Azo_Dye_Metabolism cluster_ingestion Oral Ingestion cluster_gut Gastrointestinal Tract cluster_absorption Systemic Circulation cluster_liver Liver Azo_Dye This compound (Parent Compound) Gut_Microbiota Gut Microbiota (Anaerobic Environment) Azo_Dye->Gut_Microbiota Azoreductase Azoreductase Enzyme Gut_Microbiota->Azoreductase Produces Aromatic_Amines Aromatic Amines (Metabolites) Azoreductase->Aromatic_Amines Reductive Cleavage of Azo Bond Metabolic_Activation Further Metabolic Activation (e.g., N-hydroxylation) Aromatic_Amines->Metabolic_Activation Absorption & Transport Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates Leads to Toxicity Toxicity Reactive_Intermediates->Toxicity Potential for Carcinogenicity/ Mutagenicity Acute_Oral_Toxicity_Workflow start Start: Select Healthy Young Adult Rats fasting Fast Animals Overnight start->fasting dosing Administer Single Oral Dose (2000 mg/kg) fasting->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation decision Mortality Check observation->decision endpoint_gt Endpoint: LD50 > 2000 mg/kg decision->endpoint_gt < 3 animals die endpoint_lt Endpoint: LD50 <= 2000 mg/kg (Further testing needed) decision->endpoint_lt >= 3 animals die necropsy Perform Gross Necropsy on All Animals endpoint_gt->necropsy endpoint_lt->necropsy end End of Study necropsy->end

References

An In-depth Technical Guide on the Ecotoxicity of C.I. Direct Black 80 and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (C.I. 31600) is a trisazo class dye with the molecular formula C₃₆H₂₃N₈Na₃O₁₁S₃.[1] It is a bluish-black to black powder that is soluble in water and is widely used in the textile industry for dyeing cellulosic fibers like cotton, as well as for coloring paper and leather products.[1][2] Like many azo dyes, its extensive use and release into industrial wastewater are significant environmental concerns.[2] Azo dyes can be persistent in the environment, and their degradation can lead to the formation of aromatic amines, which may be more toxic and carcinogenic than the parent dye molecule.[3][4][5] This guide provides a comprehensive overview of the ecotoxicity of this compound and its degradation byproducts, detailing experimental methodologies and presenting quantitative data for analysis.

Ecotoxicity of this compound

The ecotoxicity of this compound has been evaluated across different trophic levels, including fish, crustaceans, and bacteria. While specific data for this exact dye can be limited, studies on similar direct azo dyes provide valuable insights into its potential environmental impact.

Quantitative Ecotoxicity Data

The following table summarizes the available quantitative data on the acute toxicity of this compound and the closely related C.I. Direct Black 38 to various aquatic organisms.

OrganismTest TypeEndpointConcentration (mg/L)Exposure TimeReference
Daphnia magna (Water flea)Acute ImmobilizationLC₅₀98.648 h[6]
Artemia salina (Brine shrimp)Acute LethalityLC₅₀31.25 - 62.548 h[6]
Eisenia andrei (Earthworm)Contact TestLC₅₀> 100048 h[6]
Rainbow TroutAcute Fish ToxicityLC₅₀> 50049 h[7]
Wastewater BacteriaInhibition-50% inhibition-[7]

Note: Data for Daphnia magna, Artemia salina, and Eisenia andrei corresponds to C.I. Direct Black 38, a structurally similar and often studied benzidine-based azo dye.

Degradation Pathways and Ecotoxicity of Products

The degradation of this compound can occur through several pathways, including anaerobic/aerobic biodegradation and advanced oxidation processes (AOPs) like photocatalysis. A critical concern is that these processes, while removing color, can generate intermediate byproducts that are more toxic than the original dye.[5]

Biodegradation

Under anaerobic conditions, the primary degradation step is the reductive cleavage of the azo bonds (-N=N-). This process breaks down the complex dye molecule into smaller, colorless aromatic amines.[3][8] Subsequent aerobic treatment can then mineralize these aromatic amines. However, incomplete degradation can lead to the accumulation of these potentially carcinogenic amines.[3] For instance, the anaerobic degradation of the related C.I. Direct Black 38 is known to produce benzidine, a known human carcinogen.[3]

G DB80 This compound (Trisazo Dye) Anaerobic Anaerobic Conditions (Azo Reductase) DB80->Anaerobic Reductive Cleavage AromaticAmines Intermediate Aromatic Amines Anaerobic->AromaticAmines Aerobic Aerobic Conditions AromaticAmines->Aerobic Degradation Toxicity Increased Toxicity & Carcinogenicity AromaticAmines->Toxicity Mineralization Mineralization (CO₂, H₂O, etc.) Aerobic->Mineralization

Caption: Simplified anaerobic/aerobic biodegradation pathway of an azo dye.

Advanced Oxidation Processes (AOPs)

AOPs, such as the Electro-Fenton process or photocatalysis with titanium dioxide (TiO₂), use highly reactive hydroxyl radicals (•OH) to degrade the dye structure.[2][9][10] While effective at color removal, complete mineralization to CO₂ and H₂O requires longer reaction times.[11][12] If the process is incomplete, it can result in the formation of various organic byproducts. Studies on the photocatalytic degradation of direct dyes have shown that toxicity is often only partially reduced and can sometimes increase due to the formation of these intermediates.[11][12]

Genotoxicity and Mutagenicity

G AzoDye Azo Dye Metabolite (e.g., Aromatic Amine) Metabolic Metabolic Activation (e.g., by Liver Enzymes) AzoDye->Metabolic Reactive Reactive Electrophilic Metabolite Metabolic->Reactive DNA Cellular DNA Reactive->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutations / DNA Damage Adducts->Mutation Faulty DNA Repair or Replication Cancer Carcinogenesis Mutation->Cancer

Caption: General signaling pathway for genotoxicity of azo dye metabolites.

Experimental Protocols

Standardized protocols are crucial for assessing the ecotoxicity of chemical substances. Below are detailed methodologies for key experiments relevant to the evaluation of this compound.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Procedure:

    • Range-finding Test: A preliminary test is conducted with widely spaced concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L) to determine the definitive test range.[6]

    • Definitive Test: At least five concentrations in a geometric series are prepared. For each concentration and control, at least 20 daphnids are used, divided into four replicates of five animals each.[6]

    • Exposure: Daphnids are placed in test vessels containing the respective concentrations and incubated at 20 ± 1°C with a 16:8 hour light:dark photoperiod for 48 hours.[6]

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

    • Data Analysis: The LC₅₀ (median lethal concentration) or EC₅₀ (median effective concentration) with 95% confidence limits is calculated for the 48-hour exposure period.

Caption: Workflow for the Daphnia magna acute immobilization test.

Artemia salina (Brine Shrimp) Lethality Assay

A common preliminary toxicity screening test.

  • Test Organism: Artemia salina nauplii (hatched within 48 hours).

  • Principle: The lethality of the test substance is determined by exposing brine shrimp nauplii to various concentrations for a set period.

  • Procedure:

    • Hatching: Dehydrated cysts are hatched in prepared seawater under continuous light and aeration for 48 hours.[6]

    • Exposure: Groups of nauplii (e.g., 20 nauplii, divided into 4 groups of 5) are transferred to test vessels containing different concentrations of the dye dissolved in seawater.[6]

    • Incubation: The vessels are kept under controlled conditions for 48 hours.

    • Observation: The number of dead nauplii is counted.

    • Data Analysis: The LC₅₀ value at 48 hours is calculated.

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance lethal to fish over a short exposure period.

  • Test Organism: Species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Mortality is the primary endpoint.

  • Procedure:

    • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

    • Test Concentrations: A range of concentrations in a geometric series and a control are prepared.

    • Exposure: A minimum of seven fish are used per concentration. They are exposed for 96 hours under controlled temperature, light, and dissolved oxygen conditions. Fish are not fed during the test.

    • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

    • Data Analysis: The LC₅₀ values and their confidence intervals are calculated for each observation time.

Conclusion

This compound, a widely used trisazo dye, poses a significant ecotoxicological risk. While the parent dye itself may exhibit moderate acute toxicity to some aquatic organisms, the primary concern lies in the formation of hazardous degradation products. Reductive cleavage of the dye's azo bonds, a common step in both biological and chemical degradation, can release aromatic amines that are often more toxic and potentially carcinogenic than the original compound. Standardized ecotoxicity testing reveals that even after treatment processes designed to remove color, residual toxicity can persist or even increase. Therefore, a comprehensive assessment of textile effluents containing this compound must include not only the parent dye but also its degradation intermediates to ensure the protection of aquatic ecosystems and human health. Further research into degradation pathways that lead to complete mineralization without the formation of toxic byproducts is essential for developing truly sustainable dyeing and wastewater treatment practices.

References

C.I. Direct Black 80 (CAS: 8003-69-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Black 80, identified by the CAS number 8003-69-8 and C.I. number 31600, is a trisazo direct dye.[1][2] Primarily utilized in the textile, paper, and leather industries for its dyeing properties, this compound has also been a subject of scientific research in fields such as environmental remediation and toxicology.[3][4][5] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, experimental applications, and toxicological data, with a focus on methodologies and data relevant to the scientific community.

Core Chemical and Physical Properties

This compound is a complex aromatic compound with a high molecular weight.[2] It presents as a bluish-black to black, odorless powder.[4] Its chemical structure, characterized by multiple azo bonds (-N=N-), is fundamental to its coloring properties and also to its chemical reactivity and toxicological profile.

PropertyValueSource(s)
CAS Number 8003-69-8[2]
C.I. Number 31600[1][5]
Molecular Formula C36H23N8Na3O11S3[2]
Molecular Weight 908.78 g/mol [2]
Appearance Bluish-black to black powder[4]
Solubility Soluble in water; Insoluble in organic solvents[2]
Melting Point > 572°F (> 300°C)[6]

Synthesis of this compound

The manufacturing of this compound is a multi-step process that involves sequential diazotization and coupling reactions.[2] The general workflow for its synthesis is outlined below.

G A N-(4-aminophenyl)acetamide B Diazotization A->B C Coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid B->C D Acylation and reduction of the three amino nitrogen atoms C->D E Double diazotization D->E F Coupling with 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid E->F G Final coupling with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions F->G H This compound G->H

Synthesis workflow for this compound.

Experimental Protocols and Applications

While this compound is not directly used in drug development, its study in toxicology and environmental science provides valuable experimental insights.

Genetic Toxicology Evaluation

This compound has been evaluated for its genotoxic potential by the National Institute of Environmental Health Sciences through micronucleus and Ames tests.[7] While the specific study reports (A31837 and 233444) were not publicly available in full detail, the standard protocols for these assays are well-established.

In Vivo Micronucleus Assay (General Protocol)

The in vivo micronucleus test is a crucial method for assessing a substance's potential to cause chromosomal damage.[8]

G cluster_animal_phase Animal Phase cluster_sampling Sampling and Analysis A Acclimatization of rodents (e.g., B6C3F1 mice) B Administration of this compound (e.g., oral gavage) at multiple dose levels A->B C Inclusion of positive and negative control groups B->C D Typically one to three daily treatments B->D E Collection of bone marrow or peripheral blood 24-48 hours after final dose D->E F Preparation of slides or flow cytometry samples E->F G Microscopic or flow cytometric analysis of red blood cells for micronuclei F->G H Statistical analysis of micronucleated cell frequency G->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AzoDye Azo Dye Exposure ROS Increased Oxidative Stress (ROS) AzoDye->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Degradation Proteasomal Degradation Keap1->Degradation targets Nrf2 for Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to AntioxidantGenes Antioxidant Gene Transcription ARE->AntioxidantGenes activates Response Cellular Protective Response AntioxidantGenes->Response

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Black 80 in Biological Tissue Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (Colour Index Number 31600) is a trisazo direct dye primarily utilized in the textile, paper, and leather industries for its strong affinity for cellulosic fibers.[1][2][3] While its application as a biological stain is noted in some research contexts, detailed protocols and specific applications in histology and cytology are not well-established.[1][4] These application notes provide an overview of the potential uses of this compound for staining biological tissues, based on the general principles of direct dyes. The provided protocols are intended as a starting point for researchers to develop and optimize their own staining procedures.

Disclaimer: The following protocols are investigational and have been adapted from established methods for other direct dyes. This compound is not a certified biological stain, and its performance and specificity for various tissue components should be thoroughly validated in a research setting. Appropriate safety precautions must be taken when handling this chemical.

Principle of Staining

Direct dyes are anionic dyes that adhere to tissues through non-covalent interactions, such as hydrogen bonding and van der Waals forces.[5] Their elongated molecular structure and the presence of multiple sulfonate groups facilitate their alignment with and binding to linear molecules like collagen and amyloid fibrils. The staining mechanism does not involve electrostatic bonding with tissue proteins, which is common for many other histological stains.

G cluster_tissue Biological Tissue cluster_dye This compound Solution Collagen Collagen Fibrils Amyloid Amyloid Deposits Other Other Tissue Components DB80 Direct Black 80 Molecules DB80->Collagen Hydrogen Bonding & van der Waals Forces DB80->Amyloid Hydrogen Bonding & van der Waals Forces DB80->Other Weak or No Interaction

Figure 1. Proposed mechanism of this compound binding to tissue.

Potential Applications

Based on the properties of similar direct dyes, this compound could potentially be investigated for the following applications:

  • Staining of Collagen: Similar to Sirius Red, it may selectively stain collagen fibers.

  • Detection of Amyloid: Like Congo Red, it could be used to identify amyloid deposits in tissues.[6][7][8]

  • Vital Staining: Some direct dyes are used as vital stains to assess cell viability.[9] The large molecular size of this compound might lend itself to use as an exclusion dye for dead cells.

Quantitative Data

As there is no established quantitative data for this compound as a biological stain, the following tables are provided as templates for researchers to populate during protocol development and validation.

Table 1: Optimization of Staining Parameters

ParameterRange TestedOptimal ValueObservations
Dye Concentration (%) 0.01 - 1.0
Staining Time (minutes) 5 - 120
Staining Temperature (°C) 25 - 60
pH of Staining Solution 5.0 - 9.0
Differentiation Agent e.g., Ethanol, Alkaline Alcohol
Differentiation Time (seconds) 1 - 60

Table 2: Comparison with Standard Stains

FeatureThis compoundStandard Stain (e.g., Sirius Red)
Staining Intensity
Specificity for Target
Signal-to-Noise Ratio
Photostability
Ease of Use

Experimental Protocols

General Workflow for Paraffin-Embedded Tissue Sections

The following diagram outlines a general workflow for staining paraffin-embedded tissue sections with this compound.

G start Start: Paraffin Section on Slide deparaffinize Deparaffinization and Rehydration (Xylene, Ethanol series, Water) start->deparaffinize stain Staining with this compound Solution deparaffinize->stain rinse1 Rinse stain->rinse1 differentiate Differentiation (Optional) rinse1->differentiate rinse2 Rinse differentiate->rinse2 counterstain Counterstain (e.g., Hematoxylin) rinse2->counterstain wash Wash counterstain->wash dehydrate Dehydration (Ethanol series, Xylene) wash->dehydrate mount Mounting and Coverslipping dehydrate->mount end End: Microscopic Examination mount->end

Figure 2. General experimental workflow for tissue staining.

Protocol for Staining of Collagen (Investigational)

This protocol is adapted from methods for Sirius Red staining.

Materials:

  • This compound (CAS No: 8003-69-8)

  • Picric acid, saturated aqueous solution

  • Distilled water

  • Acetic acid, glacial

  • Hematoxylin solution (e.g., Mayer's or Harris')

  • Xylene

  • Ethanol (absolute, 95%, 70%)

  • Mounting medium

Solutions:

  • Staining Solution (0.1% this compound in Picric Acid): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

  • Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and a graded series of ethanol to distilled water.

  • Stain nuclei with hematoxylin for 5-10 minutes.

  • Wash in running tap water until blue.

  • Stain in the this compound solution for 60 minutes.

  • Rinse briefly in acidified water.

  • Dehydrate rapidly through a graded series of ethanol.

  • Clear in xylene and mount with a suitable resinous medium.

Expected Results (Hypothetical):

  • Collagen: Black or dark blue/green

  • Nuclei: Blue/black

  • Cytoplasm: Yellow (from picric acid)

Protocol for Detection of Amyloid (Investigational)

This protocol is adapted from methods for Congo Red staining.[3]

Materials:

  • This compound

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (80%)

  • Distilled water

  • Hematoxylin solution

Solutions:

  • Stock Staining Solution (0.5% this compound): Dissolve 0.5 g of this compound in 100 ml of 80% ethanol.

  • Working Staining Solution: To the stock solution, add NaCl to saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.

  • Rinse in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • Counterstain with hematoxylin.

  • Wash in running tap water until blue.

  • Dehydrate, clear, and mount.

Expected Results (Hypothetical):

  • Amyloid Deposits: Black or dark blue/green. Examination under polarized light should be performed to check for birefringence, a characteristic feature of amyloid stained with linear dyes.

  • Nuclei: Blue/black

Safety and Handling

This compound is a chemical that requires careful handling.[2][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and gloves.[11]

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a chemical fume hood.[3]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of the dye and any contaminated materials in accordance with local, state, and federal regulations.

When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides.[9] As an azo dye, it has the potential to be explosive when suspended in air at specific concentrations.[12]

References

Application of C.I. Direct Black 80 in Paper and Leather Dyeing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Direct Black 80 is a trisazo direct dye known for its application in coloring cellulosic fibers, paper, and leather.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in paper and leather dyeing, intended for researchers, scientists, and professionals in drug development who may use dyeing techniques in their work. The protocols outlined below are based on established principles of direct dyeing and information from technical resources.

Data Presentation: Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
C.I. Name Direct Black 80[2]
CAS Number 8003-69-8[3]
Molecular Formula C36H23N8Na3O11S3[2]
Appearance Blue-black uniform powder[2]
Solubility Soluble in water[2]
Light Fastness (ISO) 2-3
Washing Fastness (ISO) 3-4
Rubbing Fastness - Dry (AATCC) 4
Rubbing Fastness - Wet (AATCC) 3
Acid Resistance (ISO) 4[2]
Alkali Resistance (ISO) 4-5[2]

Experimental Protocols

Paper Dyeing: Beater Dyeing Method

Beater dyeing is a common method for coloring paper stock where the dye is added to the pulp slurry before sheet formation.[4] This ensures even color distribution throughout the paper.

Materials and Reagents:

  • This compound

  • Bleached or unbleached paper pulp

  • Rosin size

  • Alum (aluminum sulfate)

  • Deionized water

  • pH meter

  • Beater or pulp disintegrator

  • Sheet former

Procedure:

  • Pulp Preparation: Prepare a pulp slurry of the desired consistency (e.g., 2-3% w/v) in a beater or pulp disintegrator.

  • Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v) by dissolving the dye powder in hot deionized water with gentle stirring.

  • Dyeing:

    • Add the required amount of this compound stock solution to the pulp slurry. The amount of dye will depend on the desired shade (typically 0.1 - 5.0% on weight of fiber, owf).

    • Allow the dye to mix with the pulp for at least 15-20 minutes to ensure uniform distribution.

  • Sizing and Fixation:

    • Add rosin size to the pulp slurry and mix for 5-10 minutes.

    • Adjust the pH of the slurry to 4.5-5.5 by adding a solution of alum.[4] This step is crucial for the precipitation of the rosin size and the fixation of the dye onto the cellulose fibers.

    • Continue to mix for another 10-15 minutes.

  • Sheet Formation: Form paper sheets from the dyed pulp using a standard sheet former.

  • Pressing and Drying: Press the formed sheets to remove excess water and then dry them under controlled conditions.

Leather Dyeing: Drum Dyeing Method

Drum dyeing is a widely used technique for dyeing leather, providing excellent penetration and levelness of color.[5]

Materials and Reagents:

  • Chrome-tanned or vegetable-tanned leather (crust)

  • This compound

  • Formic acid

  • Ammonia

  • Fatliquoring agent

  • Cationic dye fixing agent (optional)

  • Deionized water

  • Dyeing drum

  • pH meter

Procedure:

  • Leather Preparation:

    • The leather should be properly tanned and neutralized before dyeing.

    • Wash the leather in the drum with water at approximately 35°C for 15-20 minutes to ensure it is clean and uniformly wet. Drain the water.

  • Dyeing:

    • Fill the drum with water at 50-60°C. The liquor ratio (ratio of the weight of water to the weight of leather) should be between 10:1 and 20:1.

    • Dissolve the required amount of this compound (typically 1-8% on shaved weight of leather) in hot water and add it to the drum.

    • Run the drum for 30-60 minutes to allow for dye penetration.

  • Fixation:

    • Slowly add formic acid, diluted with water, to the drum in several portions over 30-45 minutes to gradually lower the pH to 3.5-4.5. This acidification step is critical for fixing the anionic direct dye to the cationic collagen fibers of the leather.

    • Continue running the drum for another 30-60 minutes to ensure complete fixation.

  • Rinsing and Fatliquoring:

    • Drain the dye bath and rinse the leather thoroughly with water.

    • Fatliquor the leather according to standard procedures to impart softness and flexibility.

  • Aftertreatment (Optional):

    • To improve wet fastness, an aftertreatment with a cationic dye fixing agent can be applied.[6] Follow the manufacturer's recommendations for application.

  • Drying and Finishing: Dry and finish the leather as required.

Mandatory Visualizations

Experimental Workflow for Paper and Leather Dyeing

G cluster_paper Paper Dyeing (Beater Method) cluster_leather Leather Dyeing (Drum Method) p1 Pulp Slurry Preparation p2 Dye Addition & Mixing p1->p2 p3 Sizing Agent Addition p2->p3 p4 pH Adjustment & Fixation (Alum) p3->p4 p5 Sheet Formation p4->p5 p6 Pressing & Drying p5->p6 l1 Leather Preparation & Washing l2 Dyeing in Drum l1->l2 l3 Fixation with Acid l2->l3 l4 Rinsing l3->l4 l5 Fatliquoring l4->l5 l6 Drying & Finishing l5->l6

Caption: General experimental workflows for paper and leather dyeing.

Signaling Pathways of Dye-Fiber Interaction

The interaction of this compound with paper and leather fibers occurs through different chemical principles due to the distinct nature of the substrates.

Interaction with Cellulose (Paper):

The binding of direct dyes to cellulose fibers is primarily governed by non-covalent interactions. The linear and planar structure of direct dye molecules allows them to align with the cellulose chains.

G cluster_cellulose Cellulose Fiber cluster_dye This compound Cellulose Cellulose Polymer Chain (-OH groups) Dye Direct Black 80 Molecule (-SO3Na, -NH2, -OH groups) Dye->Cellulose Hydrogen Bonding Van der Waals Forces G cluster_collagen Collagen Fiber (Chrome-Tanned) cluster_dye This compound Collagen Collagen Fiber (Cationic sites, e.g., -NH3+) Dye Direct Black 80 Anion (-SO3-) Dye->Collagen Ionic Bonding

References

Application Note: Utilizing Biosorbents for the Removal of C.I. Direct Black 80 from Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and data for the application of biosorbents in the removal of C.I. Direct Black 80, an azo textile dye, from aqueous solutions. The information is intended for researchers and scientists in environmental science and wastewater treatment.

Introduction

Textile industry effluents are a significant source of water pollution, often containing complex synthetic dyes that are resistant to degradation.[1] this compound is an azo dye commonly used in the textile industry.[2] Biosorption, which utilizes biological materials such as algae, fungi, or agricultural residues, has emerged as a sustainable and cost-effective alternative to conventional wastewater treatment methods.[3][4] These biosorbents are attractive due to their low cost, availability, and the presence of functional groups like hydroxyls and carboxyls that can interact with dye molecules.[5][6] This note focuses on the use of plant-based biosorbents, particularly Zygophyllum gaetulum stems, for the efficient removal of this compound.[2][3]

Biosorbent Preparation and Characterization

General Preparation Protocol for Plant-Based Biosorbents

A simple pretreatment process is employed to prepare the raw plant material for use as a biosorbent.[7]

  • Collection and Washing: Collect the raw biomass (e.g., plant stems, leaves, peels). Wash thoroughly with distilled water to remove dirt and surface impurities.[7]

  • Drying: Sun-dry the washed material until most of the water has evaporated.[7] Further dry the material in an oven at approximately 50-60°C for 12-24 hours to remove residual moisture.[7]

  • Grinding and Sieving: Grind the dried biomass into a fine powder using a mechanical grinder.[7] Sieve the powder to obtain uniform-sized particles (e.g., passing through a 45-mesh filter).[7] The resulting powder is ready for use as a biosorbent.

G cluster_prep Biosorbent Preparation Workflow A Raw Biomass Collection B Washing with Distilled Water A->B C Drying (Sun and Oven) B->C D Grinding to Powder C->D E Sieving for Uniform Size D->E F Prepared Biosorbent E->F

Caption: General workflow for the preparation of plant-based biosorbents.

Characterization

To understand the biosorbent's properties, a series of characterization analyses can be performed, including:

  • Scanning Electron Microscopy (SEM) for surface morphology.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface functional groups.[2]

  • Brunauer–Emmett–Teller (BET) analysis to determine surface area and porosity.[2]

  • Determination of the point of zero charge (pHpzc), which is crucial for understanding pH effects.[3]

For Zygophyllum gaetulum stems, the pHpzc was determined to be 7.12.[2][3]

Experimental Protocols: Batch Adsorption Studies

Batch experiments are conducted to evaluate the efficiency of the biosorbent under various conditions.

Stock Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known amount of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.[8]

General Batch Adsorption Procedure
  • Add a specific amount of biosorbent to a known volume and concentration of the dye solution in a series of flasks (e.g., 20 g/L biosorbent in 25 mL of 50 mg/L dye solution).[3]

  • Agitate the flasks in a mechanical shaker at a constant speed and temperature for a predetermined time.

  • After agitation, separate the biosorbent from the solution by centrifugation or filtration.[8]

  • Analyze the supernatant to determine the residual dye concentration using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).[8]

  • The percentage of dye removal and the adsorption capacity (qe, in mg/g) are calculated using the following equations:

    • Removal (%) = [(C₀ - Ce) / C₀] * 100

    • qe = [(C₀ - Ce) * V] / m

    Where C₀ and Ce are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the biosorbent (g).[9]

G cluster_exp Batch Adsorption Experimental Workflow A Prepare Dye Solutions of Known Concentration B Adjust pH of Solutions A->B C Add Weighed Biosorbent B->C D Agitate for a Specific Contact Time C->D E Separate Biosorbent (Filter/Centrifuge) D->E F Analyze Supernatant (UV-Vis Spectrophotometer) E->F G Calculate Removal % and Adsorption Capacity F->G

Caption: Workflow for a typical batch adsorption experiment.

Protocol for Investigating Key Parameters

To optimize the adsorption process, the effects of several parameters should be investigated by varying one parameter while keeping others constant.

  • Effect of pH: Conduct the general batch experiment at different initial pH values (e.g., 3 to 11).[3] Adjust the pH using dilute HCl/H₂SO₄ or NaOH.[3][5] For the anionic this compound, adsorption is generally more favorable at acidic pHs.[3]

  • Effect of Biosorbent Dosage: Vary the mass of the biosorbent (e.g., 3 to 40 g/L) while keeping the initial dye concentration, volume, and pH constant.[3]

  • Effect of Contact Time (Kinetics): Perform the experiment and collect samples at different time intervals (e.g., 0 to 360 minutes) to determine the equilibrium time.[3]

  • Effect of Initial Dye Concentration (Isotherms): Vary the initial dye concentration (e.g., 5 to 300 mg/L) at a constant biosorbent dose and optimal pH.[3]

  • Effect of Temperature (Thermodynamics): Conduct the experiments at different temperatures (e.g., 25°C, 35°C, 45°C) to determine thermodynamic parameters like Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).[6][10]

G cluster_factors Factors Influencing Adsorption Result Adsorption Efficiency pH Solution pH pH->Result Dosage Biosorbent Dosage Dosage->Result Time Contact Time Time->Result Concentration Initial Dye Concentration Concentration->Result Temp Temperature Temp->Result

Caption: Key experimental parameters affecting the biosorption process.

Data Presentation and Analysis

Kinetic and Isotherm Models
  • Adsorption Kinetics: The experimental data from contact time studies are fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption rate.[3] For the adsorption of this compound on Zygophyllum gaetulum stems, the pseudo-first-order model was found to be the most appropriate.[3][6]

  • Adsorption Isotherms: Equilibrium data are analyzed using isotherm models such as the Langmuir and Freundlich models.[3] The Langmuir model describes monolayer adsorption on a homogeneous surface, while the Freundlich model applies to heterogeneous surfaces.[3][6] The adsorption of this compound on Zygophyllum gaetulum stems was best described by the Langmuir model.[2][3]

Summary of Quantitative Data

The following tables summarize the experimental conditions and results for the adsorption of this compound onto Zygophyllum gaetulum stems.

Table 1: Optimal Conditions for this compound Adsorption

ParameterOptimal ValueDye Removal EfficiencyReference Conditions
Solution pH ≤ 7 (Best at 3)HighestC₀=50 mg/L, Dose=20 g/L, T=25°C
Biosorbent Dose 20 g/L96%C₀=50 mg/L, Time=150 min, T=25°C
Contact Time 120 min (Equilibrium)~96%C₀=50 mg/L, Dose=20 g/L, T=25°C

Data sourced from references[3][5].

Table 2: Adsorption Isotherm and Kinetic Parameters

ModelParameterValue
Langmuir Isotherm Max. Adsorption Capacity (Qₘ)163.23 mg/g
Langmuir Constant (Kₗ)-
Kinetic Model Best Fit ModelPseudo-first-order

Data sourced from references[2][3][6].

Table 3: Thermodynamic Parameters

ParameterValueInterpretation
Gibbs Free Energy (ΔG°) NegativeSpontaneous Process
Enthalpy (ΔH°) NegativeExothermic Process
Entropy (ΔS°) NegativeDecreased randomness at the solid-liquid interface

Data sourced from reference[6].

Conclusion

Biosorbents derived from plant waste, such as Zygophyllum gaetulum stems, demonstrate high efficiency for the removal of this compound from aqueous solutions.[2][3] The process is significantly influenced by pH, biosorbent dosage, and contact time.[3] The adsorption mechanism follows pseudo-first-order kinetics and is well-described by the Langmuir isotherm, indicating a spontaneous and exothermic monolayer adsorption process.[3][6] These findings highlight the potential of utilizing low-cost, natural materials for sustainable wastewater treatment in the textile industry.

References

Application Note: Quantification of C.I. Direct Black 80 in Solution using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Direct Black 80 is a trisazo class dye used extensively in the textile, paper, and leather industries for dyeing cellulosic fibers such as cotton, linen, and rayon.[1][2] Its molecular formula is C₃₆H₂₃N₈Na₃O₁₁S₃ and it has a molecular weight of 908.78 g/mol .[3][4] Monitoring the concentration of this dye in industrial effluents and various solutions is crucial for quality control and environmental assessment. UV-Visible (UV-Vis) spectroscopy offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound in solutions.[1] This technique relies on the principle that the amount of light absorbed by a dye solution is directly proportional to its concentration, as described by the Beer-Lambert Law.[1]

Principle of Quantification

The quantification of this compound by UV-Vis spectroscopy is based on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a measure of how strongly the dye absorbs light at a specific wavelength.[1]

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the dye in the solution (in mol L⁻¹).

By measuring the absorbance of solutions with known concentrations at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve.[1] The λmax for this compound in an aqueous solution is approximately 599.8 nm.[5]

Experimental Protocols

Materials and Instrumentation

Materials:

  • This compound (CAS No. 8003-69-8)[1]

  • Deionized water (or other appropriate spectroscopic grade solvent)[6]

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)[6]

  • Pipettes (various sizes)

  • Beakers

  • Quartz cuvettes (1 cm path length)[7]

Instrumentation:

  • UV-Vis Spectrophotometer (capable of scanning between 200-800 nm)[8]

  • Analytical balance

Preparation of Standard Solutions

Proper sample preparation is critical for obtaining accurate and reproducible results.[7]

  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.[6]

    • Add approximately 50 mL of deionized water to the flask and swirl to dissolve the dye completely. Sonication may be used to aid dissolution.[6]

    • Once dissolved, dilute the solution to the 100 mL mark with deionized water. This is your 100 mg/L stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution. For example, to prepare 10 mL of a 10 mg/L solution, pipette 1 mL of the 100 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.

    • Prepare a range of concentrations that will bracket the expected concentration of the unknown sample (e.g., 1, 2, 5, 10, 15, 20 mg/L).

Experimental Workflow

The general workflow for quantifying an unknown sample is depicted below.

Quantification_Workflow Experimental Workflow for Quantification cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution Prep_Standards Prepare Working Standards Prep_Stock->Prep_Standards Measure_Standards Measure Absorbance of Standards Prep_Standards->Measure_Standards Prep_Unknown Prepare Unknown Sample Measure_Unknown Measure Absorbance of Unknown Prep_Unknown->Measure_Unknown Prep_Blank Prepare Blank (Solvent) Determine_Lambda_Max Determine λmax Prep_Blank->Determine_Lambda_Max Determine_Lambda_Max->Measure_Standards Plot_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Standards->Plot_Curve Calculate_Conc Calculate Unknown Concentration Measure_Unknown->Calculate_Conc Plot_Curve->Calculate_Conc

Caption: Workflow for UV-Vis quantification.

Detailed Protocol
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[8] Set the wavelength range to scan from 200 nm to 800 nm.[8]

  • Blank Measurement:

    • Fill a clean quartz cuvette about three-quarters full with the solvent (deionized water) used to prepare your solutions.[9]

    • Wipe the transparent sides of the cuvette with a lint-free tissue to remove any fingerprints or smudges.[10]

    • Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.[10]

  • Determination of λmax:

    • Rinse the cuvette with a small amount of one of the standard solutions (e.g., 10 mg/L) and then fill it.

    • Place the cuvette in the spectrophotometer and perform a full wavelength scan (200-800 nm).

    • Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. For this compound, this should be near 599.8 nm.[5]

  • Calibration Curve Generation:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Measure the absorbance of each prepared standard solution, starting from the lowest concentration and moving to the highest.

    • Rinse the cuvette with the next standard solution before filling it to avoid cross-contamination.[10]

    • Record the absorbance value for each standard concentration.

  • Measurement of the Unknown Sample:

    • Measure the absorbance of the unknown this compound solution at the same λmax.

    • If the absorbance of the unknown is higher than the highest point on your calibration curve, dilute the sample with a known volume of solvent and re-measure. Remember to account for this dilution factor in your final concentration calculation.

Data Analysis
  • Plot the absorbance values of the standard solutions (y-axis) against their corresponding concentrations (x-axis).

  • Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b , where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'b' is the y-intercept.

  • A good calibration curve should have a coefficient of determination (R²) value close to 1.00 (e.g., >0.995).

  • Use the equation of the line to calculate the concentration of the unknown sample. Substitute the absorbance of the unknown for 'y' and solve for 'x'.

    Concentration (x) = (Absorbance (y) - Intercept (b)) / Slope (m)

Data Presentation

The data obtained from the absorbance measurements of the standard solutions can be summarized in a table as shown below.

Concentration (mg/L)Absorbance at λmax (599.8 nm)
0.0 (Blank)0.000
1.00.112
2.00.225
5.00.560
10.01.118
15.01.675

Note: These are example data for illustrative purposes.

Visualization of Core Principle

Beer_Lambert_Law Beer-Lambert Law Relationship cluster_constants Constants Concentration Dye Concentration (c) Law A = εbc Concentration->Law is proportional to Absorbance Measured Absorbance (A) Law->Absorbance determines Molar_Absorptivity Molar Absorptivity (ε) Molar_Absorptivity->Law Path_Length Path Length (b) Path_Length->Law

Caption: Relationship between concentration and absorbance.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling dyes and solvents.

  • This compound is a fine powder; handle it in a well-ventilated area or a fume hood to avoid inhalation.[2]

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols: C.I. Direct Black 80 as a Raw Material for Black Ink Production

Author: BenchChem Technical Support Team. Date: November 2025

For Research & Development and Drug Development Professionals

Introduction

C.I. Direct Black 80 is a trisazo direct dye primarily utilized in the textile, paper, and leather industries for dyeing cellulosic fibers.[1][2] Its inherent solubility in water makes it a candidate for consideration in the formulation of aqueous-based black inks.[1][2][3] These application notes provide a comprehensive overview of the chemical properties of this compound and detail protocols for the formulation and characterization of a simple, water-based black ink for research and marking purposes.

It is critical for the user to understand that inks formulated with this compound are not intended for applications requiring high permanence, water resistance, or lightfastness. The primary advantages of such an ink lie in its straightforward formulation and potential use as a non-permanent marker or for applications where subsequent removal is desired.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the dye in an aqueous ink formulation and for anticipating the performance characteristics of the final product.

PropertyValueSource
C.I. Name Direct Black 80[1]
C.I. Number 31600[1][4]
CAS Number 8003-69-8[1][4]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[1][5]
Molecular Weight 908.8 g/mol [1][5]
Appearance Bluish-black to black powder[2][3][5]
Solubility in Water 1 to 10 mg/mL at 18°C (64°F)[3][5]
Lightfastness (Blue Wool Scale) 2-3 (Very Poor to Poor)[1]
Washing/Water Fastness 3-4 (Poor to Fair)[6]

Ink Formulation

The formulation of a simple water-based black ink using this compound involves the dissolution of the dye in an aqueous vehicle containing several key additives. Each component plays a specific role in the final ink's performance.

  • This compound (Colorant): Provides the black color.

  • Deionized Water (Solvent): The primary vehicle for the ink components.

  • Humectant (e.g., Glycerol, Ethylene Glycol): Controls the drying time of the ink and prevents clogging of pen tips or printheads.

  • Surfactant (e.g., non-ionic surfactant): Reduces the surface tension of the ink, allowing for better wetting and spreading on the substrate.

  • Biocide (e.g., Proxel GXL): Prevents the growth of bacteria and fungi in the water-based formulation, extending shelf life.[7][8]

The following diagram illustrates the relationship between the core components of the ink formulation.

Ink_Formulation cluster_components Ink Components cluster_properties Ink Properties Colorant This compound Color Color Colorant->Color Solvent Deionized Water Viscosity Viscosity & Flow Solvent->Viscosity Humectant Glycerol Drying Drying Time Humectant->Drying Surfactant Non-ionic Surfactant Wetting Wetting & Spreading Surfactant->Wetting Biocide Proxel GXL Stability Shelf-life Stability Biocide->Stability

Caption: Relationship of ink components to their primary functions.

Experimental Protocols

This protocol details the steps for preparing a 100 mL batch of a simple this compound-based ink.

Materials:

  • This compound powder

  • Deionized water

  • Glycerol

  • Non-ionic surfactant (e.g., Triton X-100)

  • Biocide (e.g., Proxel GXL)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • 0.45 µm syringe filter

Procedure:

  • Prepare the Aqueous Vehicle: In a 150 mL beaker, combine 75 mL of deionized water and 15 g of glycerol.

  • Add Humectant: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Dissolve the Dye: Slowly add 5 g of this compound powder to the vortex of the stirring solution. Continue stirring until the dye is completely dissolved.

  • Incorporate Surfactant: Add 0.5 mL of the non-ionic surfactant to the solution.

  • Add Biocide: Add 0.2 mL of the biocide to the ink formulation.

  • Homogenize: Continue stirring the mixture for 30 minutes to ensure homogeneity.

  • Filter: Filter the ink through a 0.45 µm syringe filter to remove any undissolved particles or impurities.

  • Store: Store the final ink in a sealed, labeled container.

The following diagram outlines the workflow for the ink production protocol.

Ink_Production_Workflow A Prepare Aqueous Vehicle (Deionized Water + Glycerol) B Stirring A->B D Add Surfactant B->D After dye dissolution C Add this compound C->B E Add Biocide D->E F Homogenize (30 min) E->F G Filter (0.45 µm) F->G H Final Ink Product G->H

Caption: Experimental workflow for black ink production.

Characterization Protocols

To ensure the quality and consistency of the formulated ink, the following characterization tests should be performed.

Objective: To determine the flow characteristics of the ink. Method: Zahn Cup Viscosity Meter Method.[9] Procedure:

  • Ensure the Zahn cup and the ink sample are at a constant temperature (e.g., 25°C).

  • Submerge the Zahn cup into the ink, ensuring it is completely filled.

  • Lift the cup vertically and start a stopwatch the moment the top edge of the cup breaks the surface of the ink.

  • Observe the stream of ink flowing from the orifice of the cup.

  • Stop the stopwatch at the first distinct break in the ink stream.

  • The elapsed time in seconds is the viscosity measurement.[9]

  • Repeat the measurement three times and calculate the average.

Objective: To evaluate the wetting properties of the ink. Method: Test Inks Method.[10][11] Procedure:

  • Obtain a set of test inks with known surface tension values (e.g., from 30 to 70 mN/m).

  • Apply a stroke of a test ink to the intended substrate.

  • Observe the behavior of the ink stroke for 2-4 seconds.[10]

  • If the ink stroke contracts or beads up, the surface tension of the formulated ink is lower than that of the test ink.

  • If the ink stroke remains stable or spreads, the surface tension of the formulated ink is equal to or higher than that of the test ink.[10]

  • The surface tension of the formulated ink is approximated by the value of the test ink that remains stable on the substrate.

Objective: To determine the acidity or alkalinity of the ink. Method: pH Meter.[12][13] Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Rinse the electrode with deionized water and gently dry it.

  • Immerse the electrode in a sample of the formulated ink.

  • Allow the reading to stabilize and record the pH value.

  • Clean the electrode thoroughly after use.

Objective: To assess the resistance of the ink to fading upon exposure to light. Method: Blue Wool Scale Comparison (as per BS1006).[14][15] Procedure:

  • Apply a uniform swatch of the formulated ink onto the test substrate.

  • Mask one half of the swatch with an opaque material.

  • Place the test sample alongside a standard Blue Wool Scale test strip.

  • Expose the samples to a controlled light source (e.g., a xenon arc lamp) or direct sunlight.

  • Periodically inspect the samples for fading.

  • The lightfastness rating is determined by which of the eight blue wool strips fades at the same rate as the ink sample.[15]

Objective: To evaluate the resistance of the dried ink to water. Procedure:

  • Apply the ink to the substrate and allow it to dry completely (e.g., for 24 hours).

  • Immerse the printed sample in deionized water for a specified period (e.g., 5 minutes).

  • Remove the sample and allow it to air dry.

  • Visually assess the degree of ink bleeding or color change compared to an un-immersed control sample.

Expected Performance and Limitations

The performance characteristics of an ink formulated with this compound are summarized in Table 2.

Performance MetricExpected OutcomeRationale
Color Strength GoodDependent on dye concentration.
Viscosity AdjustableCan be modified with thickeners or by adjusting solvent/humectant ratios.
Drying Time AdjustablePrimarily controlled by the concentration of humectants.
Lightfastness Very Poor to PoorThis compound has a low Blue Wool Scale rating of 2-3.[1]
Water Fastness Poor to FairThe dye is water-soluble, leading to poor resistance to moisture.[3][6]
Shelf Life Good (with biocide)A biocide is essential to prevent microbial growth in the aqueous formulation.[7][8]

Disclaimer: These protocols are intended for research and development purposes. The performance of the final ink product will depend on the precise formulation, substrate, and application method. It is recommended that users conduct their own tests to validate the suitability of the ink for their specific needs. The safety data sheet for this compound should be consulted prior to use to understand any potential hazards.[4][16][17]

References

Troubleshooting & Optimization

How to improve the solubility of C.I. Direct Black 80 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Direct Black 80 Solubility

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to improve the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

This compound is described as being soluble in water, though its solubility is limited.[1][2][3][4][5] Quantitative data indicates a solubility of 1 to 10 mg/mL at 17.8°C (64°F).[1][2] It is generally insoluble in organic solvents.[3][5]

Q2: Why is my this compound solution showing poor solubility or forming aggregates?

Several factors can lead to poor solubility. These include suboptimal temperature, incorrect pH, the presence of hard water ions (calcium and magnesium), and the natural tendency of large dye molecules to aggregate.[6][7][8] For direct dyes, which have large, linear molecular structures, van der Waals forces can cause molecules to stack together, reducing solubility.[7][8]

Q3: How does temperature affect the solubility of this compound?

For most direct dyes, including this compound, solubility increases significantly with a rise in temperature.[7][8][9] Increasing the temperature provides the kinetic energy needed to overcome intermolecular forces and break up dye aggregates, allowing the dye to dissolve more readily.[9] For dyes with poor solubility, increasing the temperature can accelerate diffusion and improve the dissolution rate.[7][8]

Q4: What is the optimal pH for dissolving this compound?

The solubility of direct dyes is highly dependent on pH.[6][9] this compound is more stable and soluble under neutral to slightly alkaline conditions (pH > 7).[6] In acidic conditions (pH < 7), direct dye molecules tend to aggregate, which reduces their solubility and can lead to precipitation.[6] One study on various direct dyes found that a pH of 8.0 resulted in comparatively better dye uptake, indicating good solubility and dispersion.[10] However, excessively high pH (e.g., above 10) should be avoided as it may not offer additional solubility benefits and could affect other experimental parameters.[6]

Q5: What are hydrotropes and can they improve the solubility of this compound?

Hydrotropes are compounds that enhance the solubility of hydrophobic or poorly soluble substances in aqueous solutions.[11][12][13] They are amphiphilic, possessing both a hydrophilic and a small hydrophobic part, which allows them to interact with insoluble compounds and disperse them in water.[12][14] Common examples include urea, sodium benzoate, and sodium xylene sulfonate.[11][12] Using hydrotropes is a well-established technique for increasing the solubility of dyes and other organic compounds.[11]

Q6: Are there other additives that can enhance solubility?

Yes. Besides hydrotropes, the following can be used:

  • Soda Ash (Sodium Carbonate): Can be added to aid in the dissolution of direct dyes with poor solubility, likely by increasing the pH to a more favorable alkaline range.[7][8]

  • Dispersing Agents: Compounds like lignosulfonates can prevent dye molecules from aggregating.[15]

  • Surfactants: Certain non-ionic surfactants can form micelles around dye molecules, improving their dispersion and solubility in water.[15][16]

  • Water Softeners: In areas with hard water, adding agents like sodium hexametaphosphate can prevent the formation of insoluble precipitates between the dye and calcium or magnesium ions.[7][8]

Troubleshooting Guide: Low Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue Potential Cause Recommended Action
Dye powder does not dissolve, forms clumps. Low solution temperature.Increase the temperature of the aqueous solution to 60-80°C while stirring. Solubility of direct dyes typically increases significantly with temperature.[7][9]
Solution is cloudy or contains visible particles. Suboptimal pH leading to dye aggregation.Adjust the solution pH to a neutral or slightly alkaline range (pH 7.5-9.0). Use a calibrated pH meter and add a dilute base (e.g., 0.1M NaOH) dropwise. Avoid acidic conditions.[6]
An insoluble precipitate forms upon adding the dye. Presence of hard water ions (Ca²⁺, Mg²⁺).Use deionized or distilled water for all solutions. If using tap water, add a chelating agent like sodium hexametaphosphate to soften the water.[7][8]
Solubility remains poor despite temperature and pH adjustments. High degree of dye aggregation.Introduce a hydrotropic agent or a dispersing agent. Urea (at a concentration of 5-10% w/v) or sodium xylene sulfonate can be effective.[11][14]

Data & Visualizations

Solubility Data Summary
Parameter Condition Solubility / Observation Source
Water Solubility 17.8°C (64°F)1 - 10 mg/mL (Slightly soluble)[1][2]
Temperature Increasing TemperatureSolubility increases remarkably.[7][8]
pH Acidic (pH < 7)Reduced solubility, tendency to aggregate.[6]
pH Alkaline (pH > 7)Increased solubility and stability.[6]
Organic Solvents N/AInsoluble.[3][5]

Troubleshooting Workflow

G Start Low Solubility of This compound Identified Check_Water Are you using deionized/distilled water? Start->Check_Water Use_DI_Water Action: Switch to Deionized (DI) Water Check_Water->Use_DI_Water No Check_Temp Is the solution heated (e.g., to 60-80°C)? Check_Water->Check_Temp Yes Use_DI_Water->Check_Temp Heat_Solution Action: Heat solution while stirring Check_Temp->Heat_Solution No Check_pH Is the pH neutral to slightly alkaline (7.5-9.0)? Check_Temp->Check_pH Yes Heat_Solution->Check_pH Adjust_pH Action: Adjust pH using dilute base Check_pH->Adjust_pH No Consider_Additives Are solubility enhancers needed? Check_pH->Consider_Additives Yes Adjust_pH->Consider_Additives Add_Hydrotrope Action: Add Hydrotrope (e.g., Urea) or Dispersing Agent Consider_Additives->Add_Hydrotrope Yes Result Solubility Improved Consider_Additives->Result No, re-evaluate previous steps Add_Hydrotrope->Result

Caption: A logical workflow for troubleshooting solubility issues with this compound.

Experimental Protocols

Protocol 1: Basic Method for Dissolving this compound

This protocol outlines the standard procedure for preparing an aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate

  • Calibrated pH meter

Procedure:

  • Water Preparation: Measure the required volume of deionized water into a beaker. Place on a magnetic stirrer with a stir bar.

  • Heating: Gently heat the water to 60-80°C while stirring. Do not boil.

  • Dye Addition: Slowly add the pre-weighed this compound powder to the vortex of the stirring water to prevent clumping.

  • Dissolution: Continue stirring and maintaining the temperature for 15-30 minutes, or until the dye is fully dissolved.

  • pH Check (Optional): Once the solution has cooled to room temperature, measure the pH. If the pH is acidic, adjust it to the neutral or slightly alkaline range (7.5-9.0) by adding a dilute NaOH solution dropwise.

  • Filtration: For critical applications, filter the solution through a 0.45 µm filter to remove any remaining micro-aggregates.

Protocol 2: Enhancing Solubility with a Hydrotrope (Urea)

This protocol describes how to use urea as a hydrotrope to increase the solubility of this compound.

Materials:

  • All materials from Protocol 1

  • Urea (reagent grade)

Procedure:

  • Hydrotrope Solution Preparation: Measure the required volume of deionized water. Add urea to create a 5-10% (w/v) solution (e.g., 5-10 g of urea in a final volume of 100 mL).

  • Heating and Stirring: Heat the urea solution to 60-80°C on a hot plate with magnetic stirring.

  • Dye Addition: Slowly add the this compound powder to the heated urea solution while stirring.

  • Dissolution: Maintain the temperature and continue stirring for 20-40 minutes until a homogenous solution is achieved. The presence of urea will facilitate the dissolution of a higher concentration of the dye.

  • Cooling and Storage: Allow the solution to cool to room temperature before use. Store in a sealed, light-protected container.

References

Preventing aggregation of C.I. Direct Black 80 in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of C.I. Direct Black 80 stock solutions. Find troubleshooting advice and answers to frequently asked questions to prevent dye aggregation and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For optimal dissolution and stability, it is highly recommended to use high-purity, deionized or distilled water. The presence of divalent cations like calcium and magnesium in hard water can lead to the precipitation of the dye. If the use of hard water is unavoidable, the addition of a sequestering agent may help prevent poor solubility.

Q2: What is the maximum soluble concentration of this compound in water?

The solubility of this compound in water is reported to be between 1 to 10 mg/mL.[1] For laboratory stock solutions, it is advisable to work within the lower to mid-range of this concentration to minimize the risk of aggregation over time.

Q3: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor in maintaining the stability of this compound. The dye's removal from solution (adsorption) is highest at a pH of 7 or lower, with an optimal pH of 3 for this process.[2] This suggests that maintaining a neutral to slightly acidic pH may enhance its stability in solution. Conversely, highly alkaline conditions can alter the dye's properties, as the addition of a 10% sodium hydroxide solution results in a color change to a red-light blue.[3][4]

Q4: Can temperature be used to improve the dissolution of this compound?

Yes, using warm to hot water and adequate agitation can facilitate the dissolution of this compound powder.[5] However, it is crucial to allow the solution to cool to room temperature before final volume adjustment and storage to avoid precipitation upon cooling.

Q5: How should I store my this compound stock solution to prevent aggregation?

Store the stock solution in a tightly sealed container at room temperature, protected from direct sunlight. UV exposure can potentially lead to the formation of free radicals and oxidation of the dye.[6] For long-term storage, refrigeration at 2-8°C can be considered, but it is essential to ensure the dye does not precipitate at lower temperatures. If refrigerated, allow the solution to return to room temperature and check for any precipitation before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound powder is not dissolving completely. 1. Water quality issues (hard water).2. Insufficient agitation or temperature.3. Solution is oversaturated.1. Use deionized or distilled water.2. Use warm water and a magnetic stirrer for thorough mixing.3. Prepare a more dilute solution within the 1-10 mg/mL solubility range.
The stock solution appears cloudy or has visible aggregates. 1. Aggregation over time due to high concentration or improper storage.2. Precipitation due to changes in temperature or pH.3. Presence of inorganic salt impurities.1. Filter the solution through a fine-mesh filter before use.2. Gently warm the solution and agitate to attempt redissolution. Adjust pH to neutral or slightly acidic if necessary.3. Consider using a higher purity grade of the dye if available.
The color of the solution has changed over time. 1. Degradation due to light exposure.2. Significant shift in pH.3. Oxidation from air exposure.1. Store the solution in an amber bottle or in the dark.2. Check and adjust the pH of the solution.3. Ensure the storage container is tightly sealed. Purging with an inert gas before sealing can also be considered.
Precipitate forms when the stock solution is added to my experimental buffer. 1. Incompatibility of the dye with buffer components.2. High salt concentration in the buffer is "salting out" the dye.1. Test the solubility of a small amount of the stock solution in the buffer before proceeding with the full experiment.2. If possible, reduce the salt concentration of your buffer or prepare the dye stock in a low-salt buffer.

Quantitative Data Summary

ParameterValueSource
Solubility in Water 1 - 10 mg/mL[1][7]
Appearance Bluish-black to black powder[3]
Insoluble In Organic solvents[4][8]
Optimal pH for Adsorption pH ≤ 7[2][9]

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, deionized or distilled water

  • 50 mL volumetric flask

  • Weighing paper/boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Funnel

  • Amber storage bottle

Procedure:

  • Calculation: Determine the required mass of this compound powder. For a 50 mL of a 1 mg/mL solution, you will need 50 mg of the dye.

  • Weighing: Accurately weigh out 50 mg of this compound powder using an analytical balance.

  • Initial Dissolution: Add approximately 30-40 mL of deionized water to a beaker with a magnetic stir bar. Gently warm the water to approximately 40-50°C.

  • Mixing: While the water is stirring, slowly add the weighed this compound powder to the vortex to facilitate dissolution. Continue stirring until all the powder is completely dissolved.

  • Cooling: Remove the beaker from the magnetic stirrer and allow the solution to cool to room temperature.

  • Volume Adjustment: Carefully transfer the cooled solution to a 50 mL volumetric flask using a funnel. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the final stock solution to a clearly labeled amber storage bottle and store at room temperature, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_final Finalization weigh Weigh this compound dissolve Dissolve in warm deionized water with stirring weigh->dissolve cool Cool to room temperature dissolve->cool transfer Transfer to volumetric flask cool->transfer adjust Adjust to final volume transfer->adjust homogenize Homogenize by inversion adjust->homogenize store Store in amber bottle homogenize->store

Caption: Experimental workflow for preparing a this compound stock solution.

logical_relationship cluster_factors Factors Influencing Stability cluster_conditions Solution Conditions Aggregation Aggregation / Precipitation Solubility Optimal Solubility HighConc High Concentration HighConc->Aggregation HardWater Hard Water (Ca²⁺, Mg²⁺) HardWater->Aggregation HighpH High pH (Alkaline) HighpH->Aggregation DeionizedWater Deionized Water DeionizedWater->Solubility LowConc Low-Mid Concentration LowConc->Solubility NeutralAcidicpH Neutral to Acidic pH NeutralAcidicpH->Solubility

Caption: Logical relationship between solution conditions and this compound stability.

References

Troubleshooting uneven staining with C.I. Direct Black 80 in histology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing uneven staining with C.I. Direct Black 80 in histological applications. While this compound is more commonly utilized in the textile and leather industries, this guide offers insights into potential challenges and solutions when applying it to biological tissues, based on its chemical properties and general principles of histological staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as C.I. 31600, is a trisazo direct dye.[1] It is a bluish-black to black powder that is soluble in water.[1][2][3][4] Its water solubility is approximately 1 to 10 mg/mL.[2][5] Being a "direct" dye, it has a high affinity for cellulosic fibers, a characteristic that is less directly applicable to animal tissues but suggests strong binding capabilities.[1]

Q2: Why might I be experiencing uneven staining with this compound on my tissue sections?

Uneven staining in histology can stem from a variety of factors, from tissue preparation to the staining procedure itself. For a dye like this compound, which is not standard for histology, issues could be magnified. Common causes include:

  • Inadequate Tissue Preparation: Problems with fixation, processing, and sectioning can all lead to uneven dye penetration.[6][7]

  • Dye Solution Issues: The concentration, pH, and potential aggregation of the dye molecules in the solution can significantly impact staining consistency.[8][9]

  • Procedural Flaws: Incomplete deparaffinization, insufficient rinsing, or uneven application of reagents are common culprits.[7][10]

Troubleshooting Guide: Uneven Staining

This guide addresses specific problems you might encounter when using this compound for histological staining.

Problem 1: Blotchy or Patchy Staining

Q: My tissue sections have dark and light patches of staining. What could be the cause?

A: This is a classic sign of uneven dye access to the tissue. The potential causes can be broken down into pre-staining and staining steps.

  • Pre-Staining Issues:

    • Incomplete Deparaffinization: Residual paraffin wax will prevent the aqueous dye solution from reaching the tissue.[7] Ensure xylene and alcohol baths are fresh and that incubation times are adequate.

    • Poor Fixation: Inadequate or delayed fixation can lead to variations in tissue density and composition, affecting dye binding.[7]

    • Air Bubbles: Air bubbles trapped on the slide during staining will block the dye from the tissue surface.

  • Staining Solution Issues:

    • Dye Aggregation: Direct dyes, especially at high concentrations or in solutions with high ionic strength, can form aggregates (clumps of dye molecules).[11] These aggregates may deposit unevenly on the tissue. Filtering the staining solution just before use can help mitigate this.

    • Incorrect pH: The pH of the staining solution can affect both the charge of the tissue components and the dye itself, influencing their interaction.[8][9] For this compound, studies on its adsorption show that pH significantly affects its binding properties, with optimal binding often occurring at a pH below 7.[12][13]

Problem 2: Staining is Darker at the Edges of the Tissue

Q: The edges of my tissue section are much darker than the center. Why is this happening?

A: This "edge effect" is often due to a few factors:

  • Drying Out: If the section begins to dry during the staining process, the dye can concentrate at the edges where evaporation is fastest.

  • Incomplete Reagent Coverage: Ensure the entire tissue section is fully immersed in all solutions throughout the process.

  • Fixation Artifact: Over-fixation of the outer edges of the tissue block can sometimes lead to increased dye binding in those areas.

Problem 3: Gradient of Staining Across the Slide

Q: I am observing a gradient of staining intensity from one side of the slide to the other. What is the cause?

A: A staining gradient across the slide is often a procedural issue:

  • Uneven Reagent Application: If staining is done manually, ensure that the slide is level and that reagents are applied evenly across the entire surface.

  • Inconsistent Incubation Conditions: Variations in temperature or humidity across a batch of slides can lead to inconsistent staining.

  • Automated Stainer Issues: If using an automated stainer, check for clogged nozzles or other malfunctions that could lead to uneven reagent dispensing.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Blotchy/Patchy Staining Incomplete deparaffinizationUse fresh xylene and alcohols; ensure adequate incubation times.
Poor fixationEnsure proper fixation protocol is followed for the tissue type.
Dye aggregationFilter the staining solution immediately before use; consider adjusting dye concentration or ionic strength of the solvent.
Incorrect pH of staining solutionExperiment with buffering the staining solution to different pH values (e.g., pH 4-7).
Dark Edges Tissue drying during stainingKeep sections moist throughout the entire staining procedure.
Incomplete reagent coverageEnsure slides are fully immersed in all solutions.
Staining Gradient Uneven reagent applicationEnsure slides are level and reagents are applied evenly.
Automated stainer malfunctionCheck and maintain automated staining equipment.

Hypothetical Experimental Protocol for this compound Staining

This protocol is a suggested starting point based on general direct dye staining procedures and has not been optimized for specific tissue types.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 0.1% (w/v) solution of this compound in distilled water. Heat gently if necessary to dissolve, then cool to room temperature. Filter the solution before use.

    • Immerse slides in the this compound solution for 5-10 minutes. (Staining time may need to be optimized).

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting uneven staining.

TroubleshootingWorkflow Start Observe Uneven Staining Check_PreStain Review Pre-Staining Steps Start->Check_PreStain Check_StainSol Examine Staining Solution Start->Check_StainSol Check_Procedure Analyze Staining Procedure Start->Check_Procedure Fixation Fixation Adequate? Check_PreStain->Fixation Deparaffinization Deparaffinization Complete? Check_PreStain->Deparaffinization Section_Quality Section Quality Good? Check_PreStain->Section_Quality Concentration Dye Concentration Optimal? Check_StainSol->Concentration pH_Value pH of Solution Correct? Check_StainSol->pH_Value Aggregation Dye Aggregated? Check_StainSol->Aggregation Drying Tissue Drying Out? Check_Procedure->Drying Coverage Complete Reagent Coverage? Check_Procedure->Coverage Rinsing Rinsing Steps Sufficient? Check_Procedure->Rinsing Fixation->Check_StainSol No Solution Problem Resolved Fixation->Solution Yes Deparaffinization->Check_StainSol No Deparaffinization->Solution Yes Section_Quality->Check_StainSol No Section_Quality->Solution Yes Concentration->Check_Procedure No Concentration->Solution Yes pH_Value->Check_Procedure No pH_Value->Solution Yes Aggregation->Check_Procedure No Aggregation->Solution Yes Drying->Solution Yes Coverage->Solution Yes Rinsing->Solution Yes

Caption: Troubleshooting workflow for uneven histological staining.

This guide provides a framework for addressing issues of uneven staining when experimenting with this compound. Successful and reproducible staining will likely require systematic optimization of each step of the process, from initial tissue handling to the final mounting.

References

Technical Support Center: Improving the Light Fastness of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to improve the light fastness of C.I. Direct Black 80 through various after-treatments.

Troubleshooting Guides

This section addresses common issues encountered during the after-treatment of textiles dyed with this compound.

Issue: The light fastness of the dyed fabric did not improve after treatment with a cationic fixing agent.

  • Possible Cause 1: Incorrect pH of the treatment bath.

    • Solution: Ensure the pH of the after-treatment bath is optimized for the specific cationic fixing agent used. Many cationic fixing agents are most effective in a slightly acidic to neutral pH range (pH 5-7). An alkaline pH can reduce the efficiency of the fixing agent.

  • Possible Cause 2: Insufficient concentration of the cationic fixing agent.

    • Solution: Increase the concentration of the cationic fixing agent in the treatment bath. A concentration that is too low will not be sufficient to form a stable complex with the dye molecules. It is advisable to follow the manufacturer's recommended concentration and then optimize as needed.

  • Possible Cause 3: Presence of anionic substances in the treatment bath.

    • Solution: Ensure that the fabric is thoroughly rinsed after dyeing and before the after-treatment to remove any residual anionic surfactants or other chemicals. Anionic substances can react with the cationic fixing agent, reducing its availability to interact with the dye.

  • Possible Cause 4: The chosen cationic fixing agent is not suitable for improving light fastness.

    • Solution: While cationic fixing agents are excellent for improving wet fastness, some may not significantly improve light fastness and can even cause a slight decrease.[1] It is important to select a cationic fixing agent that is specifically formulated to enhance light fastness.

Issue: The color of the fabric changed significantly after the after-treatment.

  • Possible Cause 1: Reaction of the after-treatment agent with the dye molecule.

    • Solution: Certain after-treatment agents, particularly some metal salts, can chelate with the dye molecule, leading to a color shift. To minimize this, it is crucial to control the concentration of the metal salt and the treatment conditions (temperature and time) precisely. A lower concentration or a shorter treatment time might reduce the color change while still improving light fastness.

  • Possible Cause 2: Incompatibility of the after-treatment agent with other finishing agents.

    • Solution: If other finishing agents (e.g., softeners) are used, ensure they are compatible with the after-treatment agent. Some combinations can lead to unwanted chemical reactions and color changes. It is recommended to conduct pre-trials with all finishing agents to be used.

Issue: The treated fabric has a harsh feel.

  • Possible Cause: High concentration of the after-treatment agent.

    • Solution: An excessive amount of fixing agent or metal salt can lead to a harsher feel of the fabric. Optimize the concentration to the minimum effective level. Additionally, a final rinse with a suitable fabric softener can be incorporated into the process to improve the hand feel.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound without any after-treatment?

A1: The light fastness of this compound on cotton, when un-treated, is generally considered to be poor to moderate. On the Blue Wool Scale (ISO 105-B02), it typically has a rating of around 2-3.[2]

Q2: Which after-treatment is most effective for improving the light fastness of this compound?

A2: The effectiveness of an after-treatment can depend on the specific application and desired final properties. However, after-treatment with copper salts has been noted to significantly improve the light fastness of certain direct dyes.[3] The use of UV absorbers is also a highly effective method for enhancing light fastness.[3][4]

Q3: Can I combine different after-treatments?

A3: It is possible to combine certain after-treatments, but it requires careful consideration of their chemical compatibility. For instance, a cationic fixing agent could potentially be used in conjunction with a UV absorber. However, it is crucial to conduct laboratory-scale trials to ensure that the combination does not lead to adverse effects such as precipitation, color change, or reduced effectiveness.

Q4: Do after-treatments affect other fastness properties like wash fastness?

A4: Yes, after-treatments can affect other fastness properties. Cationic fixing agents, for example, are primarily used to improve the wet fastness (wash, perspiration, and water fastness) of direct dyes.[5] Metal salt treatments can also enhance wash fastness.

Q5: Are there any environmental concerns with the after-treatment agents?

A5: Yes, some after-treatment agents can have environmental implications. For instance, the use of heavy metal salts like copper sulfate requires proper wastewater treatment to remove the metal ions before discharge. Formaldehyde-based fixing agents are also a concern due to the potential release of formaldehyde. Whenever possible, opt for eco-friendly alternatives, such as formaldehyde-free cationic fixing agents.

Data Presentation

The following table provides representative quantitative data on the improvement of the light fastness of this compound on cotton fabric after various after-treatments. The light fastness is rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).

After-Treatment MethodConcentration of Active SubstanceLight Fastness Rating (Blue Wool Scale)
Untreated-2-3
Cationic Fixing Agent2% (on weight of fabric)3-4
Copper Sulfate1% (on weight of fabric)4-5
UV Absorber3% (on weight of fabric)4-5

Note: The data presented in this table is illustrative and based on typical improvements observed for direct dyes. Actual results may vary depending on the specific experimental conditions, the substrate, and the quality of the dye and chemicals used.

Experimental Protocols

Below are detailed methodologies for the key after-treatment experiments aimed at improving the light fastness of this compound dyed cotton fabric.

1. After-Treatment with a Cationic Fixing Agent

This protocol describes the application of a formaldehyde-free cationic fixing agent to improve the wet and light fastness of the dyed fabric.

  • Materials and Equipment:

    • Cotton fabric dyed with this compound

    • Formaldehyde-free cationic fixing agent

    • Acetic acid

    • Laboratory dyeing machine or beaker with a stirrer and heating arrangement

    • pH meter

    • Graduated cylinders and pipettes

    • Drying oven

  • Procedure:

    • Thoroughly rinse the dyed cotton fabric to remove any unfixed dye and residual salts.

    • Prepare the after-treatment bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

    • Add the cationic fixing agent to the bath at a concentration of 2% on the weight of the fabric (o.w.f).

    • Adjust the pH of the bath to 5.0-6.0 using acetic acid.

    • Introduce the rinsed, dyed fabric into the treatment bath at room temperature.

    • Gradually raise the temperature of the bath to 40°C at a rate of 2°C per minute.

    • Maintain the temperature at 40°C for 20 minutes with continuous agitation.

    • Cool the bath down to room temperature.

    • Remove the fabric, rinse with cold water, and dry at 80°C.

2. After-Treatment with Copper Sulfate

This protocol details the use of copper sulfate to form a metal complex with the dye, thereby enhancing its light fastness.

  • Materials and Equipment:

    • Cotton fabric dyed with this compound

    • Copper sulfate (CuSO₄·5H₂O)

    • Acetic acid

    • Laboratory dyeing machine or beaker with a stirrer and heating arrangement

    • pH meter

    • Graduated cylinders and pipettes

    • Drying oven

  • Procedure:

    • Ensure the dyed cotton fabric is well-rinsed to eliminate any loose dye particles.

    • Prepare the treatment bath with a liquor ratio of 20:1.

    • Dissolve copper sulfate in the bath at a concentration of 1% o.w.f.

    • Add acetic acid to the bath to achieve a concentration of 1% o.w.f.

    • Immerse the dyed fabric in the bath at room temperature.

    • Raise the temperature of the bath to 60°C.

    • Continue the treatment at 60°C for 30 minutes with constant stirring.

    • Allow the bath to cool.

    • Remove the fabric, rinse thoroughly with cold water to remove any unbound copper salts, and then dry.

3. After-Treatment with a UV Absorber

This protocol outlines the application of a UV absorber by the exhaust method to protect the dye from photodegradation.

  • Materials and Equipment:

    • Cotton fabric dyed with this compound

    • Water-dispersible UV absorber (e.g., a benzotriazole derivative)

    • Sodium sulfate

    • Laboratory dyeing machine or beaker with a stirrer and heating arrangement

    • Graduated cylinders and pipettes

    • Drying oven

  • Procedure:

    • Start with a well-rinsed, dyed cotton sample.

    • Set up the after-treatment bath with a liquor ratio of 15:1.

    • Add the UV absorber to the bath at a concentration of 3% o.w.f.

    • Add sodium sulfate to the bath at a concentration of 10 g/L to aid in the exhaustion of the UV absorber.

    • Introduce the fabric into the bath at 50°C.

    • Raise the temperature to 70°C and maintain for 30 minutes with agitation.

    • Cool the bath, remove the fabric, rinse with cold water, and dry.

Visualizations

Experimental Workflow for After-Treatments

Experimental_Workflow cluster_prep Preparation cluster_treatments After-Treatment Options cluster_post Post-Treatment cluster_analysis Analysis Dyed_Fabric Dyed this compound Fabric Rinsing Thorough Rinsing Dyed_Fabric->Rinsing Cationic_Fixation Cationic Fixation (2% owf, 40°C, 20 min, pH 5-6) Rinsing->Cationic_Fixation Option 1 Copper_Sulfate Copper Sulfate Treatment (1% owf, 60°C, 30 min) Rinsing->Copper_Sulfate Option 2 UV_Absorber UV Absorber Application (3% owf, 70°C, 30 min) Rinsing->UV_Absorber Option 3 Final_Rinsing Final Rinsing Cationic_Fixation->Final_Rinsing Copper_Sulfate->Final_Rinsing UV_Absorber->Final_Rinsing Drying Drying Final_Rinsing->Drying Light_Fastness_Test Light Fastness Testing (ISO 105-B02) Drying->Light_Fastness_Test Light_Fastness_Mechanisms cluster_cationic Cationic Fixation cluster_copper Copper Sulfate Treatment cluster_uv UV Absorber Application Dye_Anion Dye Anion (-SO3-) Complex Insoluble Dye-Fixative Complex Dye_Anion->Complex Cationic_Agent Cationic Agent (R-N+) Cationic_Agent->Complex Dye_Molecule This compound on Fabric Complex->Dye_Molecule Azo_Group Azo Group in Dye (-N=N-) Chelate Stable Dye-Copper Chelate Azo_Group->Chelate Copper_Ion Copper Ion (Cu2+) Copper_Ion->Chelate Chelate->Dye_Molecule UV_Light UV Radiation UV_Absorber_Molecule UV Absorber on Fiber UV_Light->UV_Absorber_Molecule Absorbs Heat Harmless Heat UV_Absorber_Molecule->Heat Dissipates as UV_Absorber_Molecule->Dye_Molecule Protects Improved_Fastness Improved Light Fastness Dye_Molecule->Improved_Fastness

References

Validation & Comparative

A Comparative Guide to C.I. Direct Black 80 and C.I. Direct Black 38 for Dyeing Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commonly used direct dyes, C.I. Direct Black 80 and C.I. Direct Black 38, for the dyeing of cellulosic fibers such as cotton and viscose. The information presented herein is a compilation of publicly available data and standardized testing protocols to assist researchers in selecting the appropriate dye for their specific applications.

Chemical and Physical Properties

Both this compound and C.I. Direct Black 38 are trisazo dyes, which are known for producing deep black shades. Their chemical structures and other key properties are summarized in the table below.

PropertyThis compoundC.I. Direct Black 38
C.I. Name Direct Black 80Direct Black 38
C.I. Number 3160030235
CAS Number 8003-69-81937-37-7
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃C₃₄H₂₅N₉Na₂O₇S₂
Molecular Weight 908.78 g/mol 781.73 g/mol
Molecular Structure Trisazo classTrisazo class
Appearance Blue-black uniform powderPalm black powder
Solubility in Water Soluble (forms a blue-black solution)Soluble (40 g/L at 85 °C, forms a green-light black solution)

Dyeing Performance on Cellulosic Fibers

The performance of a direct dye is primarily evaluated based on its color yield, exhaustion and fixation rates, and the fastness properties of the dyed material. Direct dyes are known for their ease of application on cellulosic fibers, typically requiring the use of electrolytes like sodium chloride or sodium sulfate to enhance dye uptake.

Comparative Fastness Properties

The following table summarizes the reported fastness properties of this compound and C.I. Direct Black 38. It is important to note that these values are compiled from various sources and may not be directly comparable due to potential differences in testing methodologies and conditions.

Fastness PropertyThis compound (Rating 1-5)C.I. Direct Black 38 (Rating 1-5)
Light Fastness 23
Wash Fastness (Fading) 3-42
Wash Fastness (Staining) 3-42-3
Rubbing Fastness (Dry) 4 (AATCC)4
Rubbing Fastness (Wet) 3 (AATCC)3
Acid Resistance 43
Alkali Resistance 4-53

Disclaimer: The fastness ratings presented are based on data from different sources and should be used as a general guide. For a direct and accurate comparison, it is recommended to conduct in-house experimental evaluations under identical conditions.

Experimental Protocols

The following are detailed methodologies for the application of this compound and C.I. Direct Black 38 on cellulosic fibers and the subsequent evaluation of their fastness properties, based on standard industry practices.

Dyeing Protocol for Cellulosic Fibers (Exhaust Method)

This protocol describes a typical laboratory procedure for dyeing cotton or other cellulosic fabrics with direct dyes.

Materials and Reagents:

  • This compound or C.I. Direct Black 38

  • Scoured and bleached cellulosic fabric (e.g., cotton)

  • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (optional, for pH adjustment)

  • Wetting agent

  • Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing setup

  • Distilled or deionized water

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amount of dye based on the desired shade depth (e.g., 2% on the weight of fabric, owf).

    • Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in boiling water.

    • Set the dye bath with the required volume of water to achieve a specific liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 1 g/L) to the dye bath.

    • If necessary, adjust the pH of the dye bath to be neutral or slightly alkaline (pH 7-8) using sodium carbonate.

  • Dyeing Process:

    • Introduce the pre-wetted fabric into the dye bath at a low temperature (e.g., 40°C).

    • Run the machine or stir the bath for 10-15 minutes to ensure even wetting and initial dye absorption.

    • Gradually add the calculated amount of electrolyte (e.g., 20 g/L NaCl) in portions over 15-20 minutes.

    • Raise the temperature of the dye bath to 90-95°C at a rate of 1.5-2°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes, ensuring continuous agitation.

    • Allow the dye bath to cool down to about 60°C before removing the fabric.

  • After-treatment:

    • Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye from the surface.

    • A hot rinse can follow to further improve fastness.

    • For improved wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

    • Finally, squeeze the fabric and dry it in the air or in an oven at a moderate temperature.

Evaluation of Color Fastness to Washing (ISO 105-C06)

This method is used to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus and Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel containers and balls

  • Multifiber test fabric (e.g., AATCC Test Fabric No. 10)

  • ECE non-phosphate reference detergent

  • Grey Scale for assessing change in color and staining

Procedure:

  • Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of multifiber test fabric of the same size.

  • Prepare the wash liquor with the specified concentration of ECE detergent in distilled water (e.g., 4 g/L).

  • Place the composite specimen, the required number of stainless steel balls, and the specified volume of wash liquor into a stainless steel container.

  • Seal the container and place it in the Launder-Ometer, which is pre-heated to the specified temperature (e.g., 60°C for test C1S).

  • Run the machine for the specified duration (e.g., 30 minutes).

  • After the cycle, remove the specimen, rinse it thoroughly with cold water, and then with distilled water.

  • Unstitch the composite specimen, leaving one of the shorter sides stitched.

  • Dry the specimen in the air at a temperature not exceeding 60°C.

  • Evaluate the change in color of the dyed fabric and the staining of the different fiber strips on the multifiber fabric using the respective Grey Scales under standard lighting conditions.

Evaluation of Color Fastness to Light (AATCC Test Method 16.3)

This method is used to determine the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

Apparatus and Materials:

  • Xenon-arc lamp fading apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Grey Scale for assessing change in color

Procedure:

  • Mount the dyed fabric specimen in a sample holder.

  • Simultaneously expose the specimen and a set of AATCC Blue Wool Lightfastness Standards in the xenon-arc fading apparatus under specified conditions of temperature, humidity, and irradiance.

  • The exposure is continued until a specified amount of fading has occurred on the specimen or on a specific Blue Wool Standard.

  • The color fastness to light is rated by comparing the change in color of the exposed portion of the specimen with the unexposed portion using the Grey Scale for Color Change. The rating can also be determined by comparing the fading of the specimen to the fading of the simultaneously exposed Blue Wool Standards.

Visualizing the Dyeing Process and Performance Factors

The following diagrams illustrate key aspects of the direct dyeing process for cellulosic fibers.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment cluster_eval Performance Evaluation Dye_Solution Dye Solution Preparation Dyeing Dyeing at Elevated Temperature Dye_Solution->Dyeing Fabric_Prep Fabric Pre-treatment Fabric_Prep->Dyeing Electrolyte Electrolyte Addition Rinsing Rinsing Dyeing->Rinsing Fixing Cationic Fixation (Optional) Rinsing->Fixing Drying Drying Fixing->Drying Fastness_Testing Fastness Testing (Wash, Light, Rubbing) Drying->Fastness_Testing Color_Eval Colorimetric Evaluation Drying->Color_Eval

Caption: Experimental workflow for direct dyeing of cellulosic fibers and subsequent performance evaluation.

Dye_Fiber_Interaction cluster_dye Direct Dye Molecule cluster_fiber Cellulosic Fiber (Cotton) cluster_factors Key Influencing Factors Dye Anionic Dye (-SO3Na) Fiber Cellulose (-OH groups) Dye->Fiber Hydrogen Bonds Van der Waals Forces Aftertreatment After-treatment Forms larger, less soluble complex Fiber->Aftertreatment Improves Wet Fastness Electrolyte Electrolyte (NaCl) Reduces fiber's negative charge Electrolyte->Dye Enhances Exhaustion Temperature Temperature Swells fiber, increases dye diffusion Temperature->Fiber Assists Penetration

Caption: Logical relationship of factors influencing direct dye interaction with cellulosic fibers.

Conclusion

Both this compound and C.I. Direct Black 38 are effective for dyeing cellulosic fibers to achieve deep black shades. Based on the available data, this compound may offer slightly better wash fastness, while C.I. Direct Black 38 might exhibit marginally better light fastness. However, it is crucial to reiterate that these are general observations from varied sources. For applications requiring high fastness properties, after-treatments with cationic fixing agents are often necessary for both dyes.

A significant consideration for researchers is the potential environmental and health impact of dyes. C.I. Direct Black 38 is a benzidine-based dye, and benzidine is a known carcinogen. While the dye itself is not benzidine, it can be metabolized to release free benzidine. This has led to restrictions on its use in many regions. This compound is not directly derived from benzidine, making it a potentially safer alternative in this regard.

For critical applications, it is strongly recommended that researchers conduct their own comparative studies using the standardized protocols outlined in this guide to determine which dye best meets their specific performance and safety requirements.

A Comparative Guide to Sustainable Alternatives for C.I. Direct Black 80 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

C.I. Direct Black 80 is a water-soluble trisazo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and rayon due to its cost-effectiveness and straightforward application.[1][2] However, its use presents significant sustainability challenges. As an azo dye, it is a focus of environmental scrutiny due to its persistence in wastewater and the potential formation of carcinogenic aromatic amines.[1][3] Furthermore, direct dyes, including this compound, generally exhibit poor wash and light fastness, leading to color degradation and the need for reprocessing or early product disposal.[4][5]

This guide provides a comparative analysis of sustainable alternatives to this compound, focusing on performance, environmental impact, and application. The alternatives evaluated are Reactive Dyes, Sulphur Dyes, Natural Dyes, and the Dope Dyeing process. This document is intended for researchers and professionals in textile science and product development seeking viable, eco-friendly solutions for black coloration.

Comparative Performance and Environmental Impact

The following table summarizes the key performance indicators and environmental considerations for this compound and its sustainable alternatives.

ParameterThis compoundReactive DyesSulphur DyesNatural Dyes (Tannin-Iron Based)Dope Dyeing (Solution Dyeing)
Fiber Suitability Cellulosic Fibers (Cotton, Rayon)[1]Cellulosic, Protein Fibers[4][6]Cellulosic Fibers (Cotton)[7][8]Natural Fibers (Cotton, Wool, Silk)[9]Synthetic Fibers (Polyester, Nylon)[10][11]
Wash Fastness Poor to Moderate[4][5]Excellent[4][5][12]Good to Excellent[8][13]Variable; Moderate to Good with proper mordanting[14]Excellent[10][15]
Light Fastness Poor[4][5]Good to Excellent[4][5]Fair to Good[13]Variable; Moderate with proper mordanting[14]Excellent[15]
Rubbing Fastness ModerateGoodPoor to Moderate[8]GoodExcellent
Color Range Black, Blue-Black shades[2]Wide range of vibrant colors[5][12]Predominantly Black, Brown, Dark Blue[8]Earthy tones; deep black requires multiple steps[16][17]Wide range, custom-matched colors[15]
Water Consumption HighHigh (due to post-dyeing washes)[4]Moderate to High (Eco-friendly processes reduce usage)[7]High (in extraction and dyeing)[18]Very Low (Up to 80% reduction)[15]
Energy Consumption HighHighModerate (Eco-friendly processes reduce usage)[7]High (for extraction/boiling)Low[19][20]
Chemical Usage High (Salts, Fixing Agents)High (Alkali, Salts)High (Reducing Agents); new eco-friendly options exist[8][21]High (Mordants, some of which can be metallic)[9]Very Low[19][20]
Environmental Profile Non-biodegradable, potential for harmful byproducts[1][22]High effluent load from unreacted dye and salts[4]Traditional process is highly polluting; eco-friendly variants are much improved[8][21]Biodegradable, but mordants can be a concern; scalability is an issue[18][23]Minimal environmental footprint; no wastewater from dyeing[11][15]
Cost-Effectiveness Low cost[5]Higher dye cost, complex process[5]Low cost[13]High cost, labor-intensive[24]High initial investment, but lower operational costs[10]
Logical Framework for Selecting a Dyeing Strategy

The selection of a sustainable alternative depends on multiple factors, including the fiber type, required performance standards, and environmental priorities.

G cluster_input Decision Inputs cluster_options Sustainable Alternatives cluster_conventional Conventional Method FiberType Fiber Type DopeDyeing Dope Dyeing FiberType->DopeDyeing Synthetic ReactiveDyes Reactive Dyes FiberType->ReactiveDyes Cellulosic SulphurDyes Sulphur Dyes FiberType->SulphurDyes Cellulosic NaturalDyes Natural Dyes FiberType->NaturalDyes Natural DirectBlack80 This compound FiberType->DirectBlack80 Cellulosic Performance Required Performance (e.g., High Wash Fastness) Performance->DopeDyeing Highest Fastness Performance->ReactiveDyes High Fastness Performance->DirectBlack80 Low Fastness Sustainability Sustainability Goals (e.g., Water Reduction) Sustainability->DopeDyeing Lowest Impact Sustainability->SulphurDyes Eco-Friendly Variants Sustainability->NaturalDyes Biodegradable

Caption: Decision matrix for selecting a black dyeing method.

Detailed Experimental Protocols

To ensure objective comparison, textile performance is evaluated using standardized testing methods. The following are protocols for key fastness tests.

Color Fastness to Washing (ISO 105-C06)

This test assesses a fabric's resistance to color change and staining of adjacent fabrics during laundering.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) capable of maintaining a specified temperature and rotation speed.

  • Methodology:

    • A textile specimen is prepared and stitched together with one or two specified adjacent fabrics (e.g., cotton and wool).

    • The composite sample is placed in a stainless-steel container with a specified number of steel balls (to simulate mechanical action), a standard soap solution, and water.

    • The container is sealed and agitated in the machine at a controlled temperature (e.g., 40°C, 50°C, or 60°C) for a specific duration (e.g., 30 or 45 minutes).[25]

    • After agitation, the sample is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.[25]

    • The change in the color of the specimen and the degree of staining on the adjacent fabrics are evaluated using standardized Grey Scales. A rating from 1 (poor) to 5 (excellent) is assigned.[26][27]

Color Fastness to Light (ISO 105-B02)

This method measures the resistance of a textile's color to the fading effects of light exposure.

  • Apparatus: A light fastness tester equipped with an artificial light source, typically a Xenon arc lamp, that simulates natural sunlight.

  • Methodology:

    • The textile specimen is mounted on a card, with a portion covered by an opaque mask.

    • Simultaneously, a set of standard Blue Wool references (rated 1-8) are exposed under the same conditions.[28]

    • The specimens and references are exposed to the light source under controlled conditions of temperature and humidity.

    • The exposure continues until a specific Blue Wool standard shows a prescribed amount of fading.

    • The fading of the test specimen is then compared to the fading of the Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that exhibits similar fading (e.g., a rating of 5 means the fabric fades at a similar rate to Blue Wool standard 5).[28]

Color Fastness to Rubbing/Crocking (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus: A crockmeter, which rubs a standard white cotton cloth against the surface of the test specimen under controlled pressure.[29]

  • Methodology:

    • The test is performed under two conditions: dry and wet. For the wet test, the standard white cloth is wetted with deionized water.

    • The specimen is mounted on the base of the crockmeter.

    • The standard white cloth is mounted on the rubbing finger of the device.

    • The finger is moved back and forth across the specimen for a set number of cycles (e.g., 10 cycles).

    • The amount of color transferred to the white cloth is assessed using the Grey Scale for Staining. A rating from 1 (heavy transfer) to 5 (no transfer) is given for both wet and dry conditions.[28]

Comparative Process Workflow: Conventional Dyeing vs. Dope Dyeing

The most significant leap in sustainable coloration for synthetic fibers comes from process innovation. The dope dyeing process fundamentally alters the manufacturing sequence, integrating coloration into the fiber extrusion stage and eliminating the conventional wet dyeing process entirely.

G cluster_conventional Conventional Piece Dyeing Process cluster_dope Dope Dyeing (Solution Dyeing) Process A1 Polymer Production A2 Fiber Extrusion (Undyed Yarn) A1->A2 A3 Fabric Construction (Weaving/Knitting) A2->A3 A4 Aqueous Dyeing (High Water & Energy Use) A3->A4 A5 Washing & Rinsing (High Water Use) A4->A5 A6 Drying & Finishing A5->A6 B1 Polymer & Pigment Mixing B2 Colored Fiber Extrusion (Dyed Yarn) B1->B2 B3 Fabric Construction (Weaving/Knitting) B2->B3 B4 Finishing B3->B4

Caption: Workflow comparison of conventional vs. dope dyeing.

Conclusion

While this compound offers an economical solution for dyeing cellulosic fibers, its poor performance and negative environmental profile necessitate a transition to more sustainable alternatives.

  • Reactive Dyes are a direct, high-performance substitute for dyeing cotton and other natural fibers, offering vastly superior color fastness.[12]

  • Eco-friendly Sulphur Dyes provide a cost-effective and durable option for black shades on cotton, with modern formulations significantly reducing the environmental impact of traditional sulphur dyeing.[21]

  • Natural Dyes represent a biodegradable pathway, though achieving a deep, consistent black at an industrial scale remains a challenge.[23][24]

  • For synthetic fibers , Dope Dyeing stands out as a revolutionary process that nearly eliminates water and energy consumption from the dyeing stage while providing the highest level of color fastness.[10][11][20]

The optimal choice depends on the specific application, balancing fiber type, performance requirements, cost, and sustainability goals. By adopting these alternatives, the textile industry can significantly reduce its environmental footprint while producing higher-quality, longer-lasting products.

References

A Comparative Analysis of C.I. Direct Black 80 and Reactive Dyes for Cotton Coloration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide

In the realm of textile chemistry and material science, the selection of an appropriate dye is paramount to achieving desired product performance and meeting quality standards. This guide provides a comprehensive comparison between C.I. Direct Black 80, a common direct dye, and reactive dyes, a class known for its superior fastness, for the coloration of cotton fibers. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Executive Summary

Reactive dyes generally exhibit superior performance in terms of color fastness to washing, rubbing, and light, owing to the formation of strong covalent bonds with the cotton fibers.[1][2] this compound, while offering a simpler and more cost-effective dyeing process, demonstrates significantly lower wash fastness due to its reliance on weaker physical bonds like hydrogen bonding and van der Waals forces.[1][2] The choice between these dye classes represents a trade-off between performance, cost, and environmental impact. While reactive dyes offer longevity and vibrant shades, their application process is more complex and can have a higher environmental footprint in terms of salt and alkali usage.[3]

Performance Characteristics: A Quantitative Comparison

The performance of a dye is critically evaluated by its ability to resist various environmental and physical stresses. The following table summarizes the typical performance ratings of this compound and a representative reactive dye, C.I. Reactive Black 5, on cotton fabric when tested according to the American Association of Textile Chemists and Colorists (AATCC) standards.

Performance ParameterTest MethodThis compoundC.I. Reactive Black 5
Color Fastness to Washing AATCC 612-3 (Poor to Fair)4-5 (Good to Excellent)[4]
Color Fastness to Light AATCC 16.34 (Good)5 (Excellent)[5]
Color Fastness to Rubbing (Dry) AATCC 83-4 (Fair to Good)4-5 (Good to Excellent)[4]
Color Fastness to Rubbing (Wet) AATCC 82 (Poor)3 (Fair)[4]

Dyeing Mechanism and Chemical Interaction

The fundamental difference in performance between direct and reactive dyes lies in their chemical interaction with the cotton (cellulose) fibers.

This compound belongs to the azo class of dyes and adheres to cotton fibers through relatively weak intermolecular forces such as hydrogen bonds and van der Waals forces. This physical attraction allows for a straightforward dyeing process but results in a less permanent coloration that is more susceptible to removal during laundering.

Reactive Dyes , on the other hand, contain a reactive group (e.g., vinyl sulfone or triazine) that forms a strong, permanent covalent bond with the hydroxyl groups of the cellulose in cotton fibers under alkaline conditions.[2] This chemical reaction ensures that the dye molecule becomes an integral part of the fiber, leading to excellent wash fastness and overall durability.[1]

Figure 1: Bonding mechanisms of Direct and Reactive Dyes with cotton.

Experimental Protocols

Detailed methodologies for dyeing and testing are crucial for reproducible and comparable results. The following are standardized laboratory protocols for the application of this compound and a typical vinyl sulfone-based reactive black dye on cotton, followed by AATCC standard testing procedures for color fastness.

Dyeing Protocol: this compound
  • Preparation of Dyebath:

    • Weigh 1.0 g of this compound and make a paste with a small amount of cold water.

    • Add 100 mL of boiling water to dissolve the dye paste completely.

    • Add 2.0 g of sodium chloride (NaCl) as an electrolyte to the dyebath.

    • The material-to-liquor ratio should be maintained at 1:20.

  • Dyeing Procedure:

    • Introduce a pre-wetted 5 g cotton fabric sample into the dyebath at 40°C.

    • Raise the temperature to 95°C over 30 minutes.

    • Continue dyeing at 95°C for 60 minutes with occasional stirring.

    • Allow the dyebath to cool to 70°C.

  • After-treatment:

    • Remove the fabric, rinse with cold water.

    • A fixing agent can be applied according to the manufacturer's instructions to improve wash fastness, though this is an additional step not always included in basic direct dyeing.

    • Dry the fabric at a temperature not exceeding 100°C.

Dyeing Protocol: C.I. Reactive Black 5 (Vinyl Sulfone Type)
  • Preparation of Dyebath:

    • Weigh 1.0 g of C.I. Reactive Black 5 and dissolve it in 100 mL of water at 40°C.

    • Add 10 g of Glauber's salt (sodium sulfate, Na₂SO₄) to the dyebath.

    • The material-to-liquor ratio should be maintained at 1:20.

  • Dyeing Procedure:

    • Introduce a pre-wetted 5 g cotton fabric sample into the dyebath at 40°C.

    • Run for 20 minutes to allow for dye exhaustion.

    • Add 2 g of soda ash (sodium carbonate, Na₂CO₃) to the dyebath to raise the pH and initiate the fixation reaction.

    • Raise the temperature to 60°C and continue dyeing for 60 minutes.

  • After-treatment (Soaping):

    • Remove the fabric and rinse with cold water.

    • Wash the dyed fabric in a 2 g/L non-ionic detergent solution at 95°C for 10 minutes to remove any unfixed dye.

    • Rinse thoroughly with hot and then cold water.

    • Dry the fabric at a temperature not exceeding 100°C.

Dyeing_Workflows cluster_direct_process This compound Dyeing Workflow cluster_reactive_process Reactive Dyeing Workflow D_Start Start D_Dyeing Dyeing at 95°C with NaCl D_Start->D_Dyeing D_Cooling Cooling D_Dyeing->D_Cooling D_Rinsing Cold Rinse D_Cooling->D_Rinsing D_Drying Drying D_Rinsing->D_Drying D_End End D_Drying->D_End R_Start Start R_Exhaustion Exhaustion at 40°C with Na₂SO₄ R_Start->R_Exhaustion R_Fixation Fixation at 60°C with Na₂CO₃ R_Exhaustion->R_Fixation R_Rinsing Rinsing R_Fixation->R_Rinsing R_Soaping Soaping at 95°C R_Rinsing->R_Soaping R_FinalRinse Hot & Cold Rinse R_Soaping->R_FinalRinse R_Drying Drying R_FinalRinse->R_Drying R_End End R_Drying->R_End

Figure 2: Comparative experimental workflows for direct and reactive dyeing.
Color Fastness Testing Methodologies

  • AATCC Test Method 61: Colorfastness to Laundering, Home and Commercial: Accelerated

    • A 50 x 150 mm specimen of the dyed fabric is stitched to a multifiber test fabric.

    • The composite specimen is placed in a stainless steel canister containing 150 mL of a standard detergent solution and 50 steel balls.

    • The canister is placed in a Launder-Ometer and agitated for 45 minutes at 49°C.[6]

    • The specimen is then rinsed, dried, and the color change of the specimen and the staining of the multifiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.[7][8]

  • AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

    • A specimen of the dyed fabric is mounted in a holder.

    • The specimen is exposed to a xenon-arc lamp under specified conditions of temperature and humidity.[9]

    • The exposure is continued for a specified number of AATCC Fading Units (AFUs), typically 20 or 40 AFUs for apparel.[10]

    • The color change of the exposed specimen is evaluated by comparison with the unexposed original material using the Gray Scale for Color Change.[10]

  • AATCC Test Method 8: Colorfastness to Crocking: Crockmeter Method

    • A specimen of the dyed fabric is placed on the base of a Crockmeter.

    • Dry Crocking: A dry, standard white cotton test cloth is mounted on the rubbing finger of the Crockmeter.

    • Wet Crocking: A standard white cotton test cloth is wetted with deionized water to a 65 ± 5% wet pick-up.[11]

    • The rubbing finger is passed back and forth over the specimen 10 times.[12]

    • The amount of color transferred to the white test cloth is evaluated using the Gray Scale for Staining.[13]

Environmental Impact and Considerations

The environmental footprint of dyeing processes is a significant concern for the textile industry. Both direct and reactive dyes present distinct challenges.

Environmental ParameterThis compoundReactive Dyes
Salt Consumption Moderate (e.g., 20 g/L NaCl)High (e.g., 50-100 g/L Na₂SO₄)
Alkali Consumption Low to NoneHigh (e.g., 20 g/L Na₂CO₃)
Dye Fixation Rate ~70-80%~60-80%
Effluent Color High due to lower fixation and bleedingHigh due to hydrolyzed dye
Biochemical Oxygen Demand (BOD) ModerateHigh[14]
Chemical Oxygen Demand (COD) ModerateHigh[14]
Total Dissolved Solids (TDS) High due to saltVery High due to salt and alkali[15][16]

Direct Dyes: The primary environmental issue with direct dyes is their poor wash fastness, which leads to a significant amount of dye being released into the wastewater during the initial washing and subsequent consumer laundering. This contributes to colored effluents and increases the BOD and COD of the water.

Reactive Dyes: Reactive dyeing processes are characterized by high salt and alkali consumption, leading to effluents with high TDS.[15][16] A significant portion of the reactive dye can also undergo hydrolysis, reacting with water instead of the fiber. This hydrolyzed dye does not fix to the cotton and is washed off, contributing to the color and COD of the effluent.[17]

Figure 3: Key environmental impact factors of direct and reactive dyeing.

Conclusion

For applications demanding high performance and durability, particularly in terms of wash fastness, reactive dyes are the superior choice for cotton coloration. The formation of a covalent bond between the dye and the fiber ensures a level of permanence that direct dyes cannot achieve. However, for applications where cost and process simplicity are the primary drivers and high wash fastness is not a critical requirement, this compound can be a viable option.

Researchers and professionals must weigh the performance requirements of their specific application against the complexities of the dyeing process and the associated environmental impact. Advances in reactive dye chemistry and dyeing process optimization continue to address the environmental concerns, aiming to reduce salt and water consumption and improve fixation rates.

References

A comparative study of leather dyeing with C.I. Direct Black 80 and acid dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of C.I. Direct Black 80 and the broader class of acid dyes for leather dyeing applications. The information presented is intended for researchers, scientists, and professionals in the leather and chemical industries, offering objective performance data and detailed experimental methodologies to aid in dye selection and process optimization.

Performance Characteristics at a Glance

The selection of a dye for leather depends on a variety of factors, including the desired shade, fastness properties, cost, and the type of leather being processed. The following table summarizes the key performance indicators for this compound and typical acid dyes.

FeatureThis compoundAcid Dyes
C.I. Name Direct Black 80Varies (e.g., Acid Black 1, Acid Brown 75)
Chemical Class Trisazo[1]Primarily Azo, Anthraquinone, Triarylmethane[2][3][4]
Ionic Nature AnionicAnionic[3][5]
Primary Substrate Cellulosic Fibers (Cotton), Paper, Leather[1][6][7][8]Protein Fibers (Wool, Silk), Nylon, Leather[9][10]
Affinity Mechanism Hydrogen bonding, Van der Waals forcesIonic bonding between anionic dye and cationic leather fibers[5][9]
Optimal Dyeing pH Neutral to slightly alkaline (>5.0 for levelness)[11]Acidic (typically pH 2.5 - 4.5)[12]
Penetration Good, but can deposit on the surface if pH is too acidic[11]Generally excellent penetration[5][13]
Levelness Good, aided by pH control and leveling agentsVariable; requires careful control of pH and temperature[5]
Color Brilliance Strong, full black shades, but generally less brilliant[11]Produces very clear and brilliant shades[3][11]
Light Fastness Varies from poor to good[11]Varies widely; metal-complex acid dyes offer excellent light fastness[2][4]
Wet Fastness Generally limited unless after-treated[11]Varies; strong acid dyes have poor wet fastness, while metal-complex dyes are excellent[2][3]
Cost-Effectiveness Generally considered an economical, low-cost dye[2][3][7]Price varies significantly based on complexity and fastness properties

Mechanism of Dye-Leather Interaction

The fundamental difference in the application of direct and acid dyes lies in their interaction with the leather substrate. Leather, particularly chrome-tanned leather, possesses cationic (positively charged) sites under acidic conditions. Acid dyes, being anionic, form strong ionic bonds with these sites, leading to effective fixation. Direct dyes also have anionic groups but rely more on weaker forces like hydrogen bonding and have a high affinity for the fibrous structure of leather, a property that is less dependent on a highly acidic environment.

G cluster_0 Acid Dye Interaction (Acidic pH) cluster_1 This compound Interaction (Neutral pH) Leather_Acid Leather Collagen Fiber (+ve charged sites) IonicBond Strong Ionic Bond Formation Leather_Acid->IonicBond Attracts AcidDye Anionic Acid Dye (-ve charged) AcidDye->IonicBond Binds to Leather_Direct Leather Collagen Fiber WeakForces Hydrogen Bonds & Van der Waals Forces Leather_Direct->WeakForces Adsorption DirectDye Anionic Direct Dye DirectDye->WeakForces Affinity

Diagram 1: Dye-Leather Interaction Mechanisms.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for dyeing chrome-tanned leather.

Protocol 1: Leather Dyeing with Acid Dyes
  • Preparation : Start with neutralized, chrome-tanned leather. The shaved weight of the leather is used as the basis for all chemical percentages.

  • Wetting Back : The leather is drummed in 200% water at 35°C for 30 minutes to ensure it is fully wetted.

  • Dyeing :

    • The required amount of acid dye (e.g., 2-5%) is dissolved in hot water and added to the drum.

    • The drum is run for 30-60 minutes at 50-60°C to allow for dye penetration.[12] The temperature can be higher for chrome-tanned leather due to its better heat resistance.[12]

    • To achieve level dyeing, the process can be started at a neutral pH to allow for penetration before acid is added for fixation.[5]

  • Fixation :

    • Formic acid (e.g., 1-3%) is diluted and added slowly to the drum in increments to lower the pH to approximately 3.5. This step fixes the anionic dye to the cationic leather.[5]

    • The drum is run for an additional 30-45 minutes.

  • Washing and Rinsing : The dyed leather is thoroughly rinsed with water until the water runs clear to remove any unfixed dye.

  • Fatliquoring : The leather is then treated with fatliquors to impart softness and other desired physical properties.

  • Drying and Finishing : The leather is dried and undergoes subsequent finishing processes.

Protocol 2: Leather Dyeing with this compound
  • Preparation : Use neutralized, chrome-tanned leather, as in the acid dyeing process.

  • Wetting Back : The leather is drummed in 200% water at 35°C for 30 minutes.

  • Dyeing :

    • The pH of the float is adjusted to be above 5.0 to promote level dyeing and prevent premature surface deposition.[11]

    • This compound (e.g., 3-6%) is dissolved in hot water and added to the drum.

    • An electrolyte, such as sodium chloride or sodium sulfate (e.g., 5-20%), is often added to the dyebath. This helps to promote the exhaustion of the direct dye onto the leather.

    • The drum is run for 60-90 minutes at 40-50°C.

  • Fixation :

    • While direct dyes do not fix by the same strong ionic mechanism as acid dyes, a mild acidification with formic acid can be performed to set the dye.

    • Alternatively, cationic fixing agents can be used in an after-treatment step to improve the wet fastness properties.[6]

  • Washing and Rinsing : The leather is rinsed carefully to remove unfixed dye and excess salt.

  • Fatliquoring, Drying, and Finishing : These steps are carried out similarly to the acid dyeing process.

Comparative Experimental Workflow

The following diagram illustrates the key differences in the dyeing workflows for acid dyes and this compound.

G cluster_acid Acid Dye Workflow cluster_direct Direct Black 80 Workflow A_Start Start: Neutralized Leather A_Wet Wetting Back (35°C) A_Start->A_Wet A_Dye Add Acid Dye Solution (50-60°C) A_Wet->A_Dye A_Penetrate Penetration Phase (30-60 min) A_Dye->A_Penetrate A_Fix Fixation: Add Formic Acid (Lower pH to ~3.5) A_Penetrate->A_Fix A_Rinse Rinse Thoroughly A_Fix->A_Rinse A_End Fatliquor & Finish A_Rinse->A_End D_Start Start: Neutralized Leather D_Wet Wetting Back (35°C) D_Start->D_Wet D_Dye Add Direct Dye & Salt (40-50°C, pH > 5.0) D_Wet->D_Dye D_Exhaust Exhaustion Phase (60-90 min) D_Dye->D_Exhaust D_Fix Optional: Mild Acidification or Cationic Fixation D_Exhaust->D_Fix D_Rinse Rinse Thoroughly D_Fix->D_Rinse D_End Fatliquor & Finish D_Rinse->D_End

Diagram 2: Comparative Leather Dyeing Workflow.

Conclusion

The choice between this compound and acid dyes is dependent on the specific requirements of the final leather product.

  • Acid Dyes are the preferred choice for achieving bright, vibrant colors with good penetration.[3][11][13] The wide variety of acid dyes, particularly metal-complex types, allows for formulations with excellent light and wet fastness, making them suitable for high-performance applications like automotive and upholstery leather.[2][4] However, their application requires careful control of pH to ensure level dyeing and proper fixation.[5]

  • This compound serves as an economical option for producing deep, full black shades.[2][11] Its primary advantages are its lower cost and simpler application process, which does not require a strongly acidic environment.[11] The main drawback is its generally inferior wet fastness, which often necessitates an additional after-treatment step with a fixing agent to meet quality standards.[11]

Ultimately, for applications demanding the highest fastness properties and color brilliance, acid dyes are superior. For cost-sensitive processes where a deep black is required and moderate fastness is acceptable or can be enhanced through after-treatment, this compound remains a viable and widely used alternative.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of C.I. Direct Black 80 are critical for ensuring a safe laboratory environment. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimizing risks associated with this chemical.

This compound is a bluish-black to black powder and, as an azo dye, presents specific hazards.[1] It may cause irritation to the eyes and skin, and could be harmful if swallowed.[2] A significant hazard is the potential for dust to form explosive mixtures with air.[3][1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential. The following PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: Wear a lab coat or other appropriate protective clothing to minimize skin contact.[4] Chemical-resistant gloves, such as nitrile or rubber gloves, are required.[4] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Respiratory Protection: To prevent the inhalation of dust, an approved respirator should be used, especially when handling the powder outside of a contained system.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible.[4]
  • All work with this compound powder should be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne dust levels.[4]
  • Regularly clean work areas to prevent the accumulation of dust.[2]

2. Weighing and Solution Preparation:

  • Handle the powder carefully to avoid creating dust clouds.
  • Use non-sparking tools to prevent ignition sources.[5]
  • When preparing solutions, slowly add the powder to the solvent to minimize dust formation.

3. Handling and Use:

  • Observe good industrial hygiene practices.[2] Avoid all contact with eyes and skin, and do not inhale the dust.[4]
  • Eating, drinking, and smoking are strictly prohibited in the handling area.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[2][5]
  • Keep containers tightly closed and store them away from incompatible materials such as strong oxidizing and reducing agents.[4]

5. Accidental Release Measures:

  • In the event of a small spill, immediately dampen the solid material with water to prevent dust from becoming airborne.[3]
  • Carefully sweep or vacuum the dampened material and place it into a suitable, labeled container for disposal.
  • Use absorbent paper dampened with water to clean up any remaining residue.[3]
  • Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal.[3]
  • Wash all contaminated surfaces with a soap and water solution.[3]

Quantitative Exposure Limits

ParameterExposure LimitSource
Total Inhalable DustKeep personal exposure below 10 mg/m³ (8-hour TWA)[2]
Total Respirable DustKeep personal exposure below 5 mg/m³ (8-hour TWA)[2]

TWA: Time-Weighted Average

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination. This dye is not readily biodegradable.[2]

1. Waste Collection:

  • Collect all waste material, including spilled powder, contaminated PPE, and empty containers, in a designated and clearly labeled hazardous waste container.
  • Ensure the container is kept tightly closed.

2. Disposal Procedure:

  • Do not discharge this compound waste into sewers or waterways.[2]
  • All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations.
  • Engage a licensed professional waste disposal service to handle the removal and disposal of this compound waste.

Safe Handling Workflow for this compound

G cluster_prep Preparation & Handling cluster_cleanup Post-Handling & Disposal A 1. Engineering Controls (Fume Hood / Ventilation) B 2. Don PPE (Goggles, Gloves, Respirator) A->B C 3. Handle Chemical B->C D 4. Decontaminate Surfaces & Equipment C->D Routine Procedure Spill Spill Response C->Spill Accident E 5. Collect & Seal Waste (Label Hazardous) D->E F 6. Professional Disposal E->F Spill->E

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.